m-PEG12-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Research Applications of m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical tool in biomedical research and drug development. Its defined chain length, hydrophilicity, and biocompatibility make it an ideal linker and modifying agent for a wide range of therapeutic and diagnostic molecules. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its use in the surface modification of nanoparticles and biomaterials. Detailed experimental protocols, quantitative data on the effects of PEGylation, and visualizations of key biological pathways are presented to facilitate its practical application in the laboratory.
Introduction to this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with twelve ethylene (B1197577) glycol units and a terminal hydroxyl group. This well-defined structure provides precise control over the spacing and physicochemical properties of the resulting bioconjugates. The hydrophilic nature of the PEG chain is a key attribute, enhancing the aqueous solubility and stability of conjugated molecules, while also reducing immunogenicity and non-specific binding.[1][2] These properties have led to its widespread adoption in several cutting-edge areas of biomedical research.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C25H52O13 | [3] |
| Molecular Weight | 560.67 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in water, DMSO, DMF | [4] |
Core Research Applications
The primary research applications of this compound center on its use as a flexible and hydrophilic linker in the construction of complex biomolecules and drug delivery systems.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[5][6] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound linker plays a crucial role in PROTAC design by spanning the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[7] The flexibility and hydrophilicity of the PEG12 chain can improve the solubility and cell permeability of the PROTAC molecule.[8]
PROTAC Mechanism of Action:
The following diagram illustrates the catalytic cycle of a PROTAC in mediating the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent (payload).[9][10] The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This compound can be used to create hydrophilic, non-cleavable linkers in ADCs.[3][11] The PEG12 spacer can improve the solubility and stability of the ADC, reduce aggregation, and potentially increase the drug-to-antibody ratio (DAR) without compromising the physical properties of the conjugate.[12][13]
ADC Mechanism of Action:
The following diagram outlines the process of ADC-mediated cell killing, from binding to the target cell to payload release and induction of apoptosis.
Caption: ADC internalization and payload release pathway.
Surface Modification of Nanoparticles and Biomaterials
The surface properties of nanoparticles and biomaterials are critical for their in vivo performance. PEGylation, the process of coating surfaces with PEG, is a widely used strategy to improve biocompatibility, reduce protein adsorption (biofouling), and prolong circulation time.[14][15] this compound can be used to functionalize the surface of various materials, including gold nanoparticles, silica (B1680970) nanoparticles, and polymeric scaffolds.[16][17] The terminal hydroxyl group can be activated for covalent attachment to the material surface, creating a hydrophilic and sterically hindering layer.
Quantitative Effects of PEGylation on Nanoparticle Properties:
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter | Increases upon aggregation | Stable, monodisperse | [18] |
| Zeta Potential | Highly negative or positive | Closer to neutral | [18] |
| Protein Adsorption | High | Significantly reduced | [14] |
| Blood Circulation Half-Life | Short | Prolonged | [13] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
General Protocol for PROTAC Synthesis using a Hydroxy-PEG-Acid Linker
This two-step protocol describes the synthesis of a PROTAC using a linker with a terminal hydroxyl group (like this compound) and a carboxylic acid group.
Workflow for Two-Step PROTAC Synthesis:
Caption: Workflow for the two-step synthesis of a PROTAC.
Step 1: Synthesis of the POI-Linker Intermediate (POI-PEG12-OH)
-
Dissolve the amine-functionalized Protein of Interest (POI) ligand (1.0 equivalent) and Hydroxy-PEG12-acid (1.2 equivalents) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG12-OH intermediate.[8]
Step 2: Synthesis of the Final PROTAC
-
Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Activate the terminal hydroxyl group. A common method is tosylation: add triethylamine (B128534) (TEA) (1.5 equivalents) and cool the solution to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the tosylated intermediate (POI-PEG12-OTs) by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[8]
General Protocol for ADC Synthesis with a Non-Cleavable PEG Linker
This protocol outlines the conjugation of a drug-linker construct to an antibody via lysine (B10760008) residues.
-
Drug-Linker Synthesis: Synthesize the drug-linker construct by reacting the cytotoxic payload with a derivative of this compound that has been activated for conjugation (e.g., m-PEG12-NHS ester).
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the activated drug-linker construct to the antibody solution at a specific molar ratio to control the DAR. The reaction is typically carried out at 4°C for several hours with gentle mixing.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for protein concentration, DAR, aggregation, and in vitro cytotoxicity.
General Protocol for Surface Modification of Nanoparticles
This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles.
-
Nanoparticle Preparation: Synthesize or obtain amine-functionalized nanoparticles (e.g., silica or gold nanoparticles).
-
Activation of this compound: If starting with this compound, the hydroxyl group needs to be converted to a reactive group for coupling to amines. A common approach is to first convert the hydroxyl to a carboxylic acid and then activate the acid with EDC/NHS.
-
Conjugation: Disperse the amine-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). Add the activated m-PEG12 derivative to the nanoparticle dispersion and allow the reaction to proceed for several hours at room temperature with continuous mixing.
-
Quenching and Purification: Quench any unreacted active groups with a suitable quenching agent (e.g., Tris buffer). Purify the PEGylated nanoparticles by centrifugation and washing to remove excess reagents.
-
Characterization: Characterize the surface-modified nanoparticles for size, zeta potential, and the extent of PEGylation.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and biomaterials science. Its well-defined structure and advantageous physicochemical properties enable the precise engineering of complex bioconjugates and drug delivery systems. As the fields of targeted protein degradation and antibody-drug conjugates continue to advance, the demand for high-purity, discrete PEG linkers like this compound is expected to grow. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research applications, ultimately contributing to the development of novel and more effective therapies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qunwanglab.com [qunwanglab.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH). This monodisperse PEG derivative is a critical linker in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a modified Williamson ether synthesis.[1][2][3][4][5][6] This method involves the reaction of a deprotonated alcohol with an alkyl halide or a sulfonate ester in an SN2 reaction.[1][2][3][4][5][6] For the synthesis of a monodisperse PEG chain of a specific length, a stepwise approach is often employed.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a representative, step-by-step procedure for the synthesis of this compound.
Materials:
-
Dodecaethylene glycol (HO-(CH2CH2O)12-H)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for flash column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with dodecaethylene glycol. Anhydrous THF is added to dissolve the glycol.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (a slight molar excess) is carefully added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30-60 minutes, and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until hydrogen gas evolution ceases. This step forms the alkoxide.
-
Methylation: The reaction is cooled back to 0 °C. Methyl iodide or dimethyl sulfate (in slight molar excess) is dissolved in anhydrous THF and added dropwise via the dropping funnel. The reaction mixture is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to consume any unreacted sodium hydride.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous NH4Cl solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound is purified by flash column chromatography on silica gel.
Experimental Protocol: Flash Column Chromatography [2][7][8][9]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate (B1210297) in hexanes (e.g., 50% to 100% ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
The column is packed with silica gel in the initial, less polar eluent.
-
The crude product is adsorbed onto a small amount of silica gel and loaded onto the column.
-
The column is eluted with the gradient mobile phase, and fractions are collected.
-
Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated under reduced pressure to yield pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[10][11][12][13][14]
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
Table 1: Expected NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃O- | ~3.38 (s, 3H) | ~59.0 |
| CH₃OC H₂CH₂O- | ~3.64 (t, 2H) | ~71.9 |
| -OCH₂CH₂O- (backbone) | ~3.66 (s, 44H) | ~70.5 |
| -OCH₂C H₂OH | ~3.71 (t, 2H) | ~61.7 |
| -OCH₂CH₂O H | ~2.5 (br s, 1H) | - |
Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)[15][16][17][18][19]
Mass spectrometry is used to confirm the molecular weight of this compound. Due to the nature of soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI), PEG derivatives are commonly observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions.[10][11][12]
Table 2: Calculated Molecular Weight and Expected Mass Spectrometry Adducts for this compound
| Species | Formula | Exact Mass (Da) |
| This compound (M) | C₂₅H₅₂O₁₃ | 560.3408 |
| [M+H]⁺ | C₂₅H₅₃O₁₃⁺ | 561.3486 |
| [M+Na]⁺ | C₂₅H₅₂NaO₁₃⁺ | 583.3305 |
| [M+K]⁺ | C₂₅H₅₂KO₁₃⁺ | 599.2945 |
High-Performance Liquid Chromatography (HPLC)[20][21][22][23][24][25][26]
Reversed-phase HPLC (RP-HPLC) is a standard method to assess the purity of this compound. Since PEGs lack a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required.
Experimental Protocol: RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. A typical starting point is a gradient of 5% to 95% B over 20-30 minutes.[13][14]
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD or CAD
Application in PROTAC Drug Development
This compound is a widely used linker in the design of PROTACs.[15][16][17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[15][16][17] The this compound linker connects a ligand that binds to the POI with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[16][17][18]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the role of the linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. teledynelabs.com [teledynelabs.com]
- 9. theseus.fi [theseus.fi]
- 10. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. precisepeg.com [precisepeg.com]
m-PEG12-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH), a discrete PEG linker critical in bioconjugation, drug delivery, and the development of PROTACs and antibody-drug conjugates (ADCs). Understanding these core physicochemical properties is paramount for successful formulation, storage, and application of this versatile molecule.
Solubility Profile
This compound exhibits high solubility in a range of aqueous and organic solvents, a characteristic attributable to its hydrophilic polyethylene (B3416737) glycol backbone and terminal hydroxyl group. While precise quantitative solubility data is not extensively published, qualitative information from various suppliers and data on closely related PEG derivatives provide a strong indication of its solubility characteristics.
Qualitative Solubility
The hydrophilic nature of the PEG chain enhances its solubility in aqueous media.[1] Based on supplier data sheets for this compound and analogous short-chain PEG compounds, its solubility profile can be summarized as follows:
| Solvent Class | Specific Solvents | Solubility |
| Aqueous | Water, Buffers (e.g., PBS) | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Readily Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Other Organics | Methanol, Ethanol | Soluble |
| Non-Polar Organics | Hexane, Heptane | Generally Insoluble |
Table 1: Qualitative solubility of this compound in common laboratory solvents.
Estimated Quantitative Solubility
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage and use in formulations. The primary degradation pathway for polyethylene glycols is through oxidation. The ether linkages in the PEG backbone are susceptible to auto-oxidation, a process that can be initiated by heat, UV light, and the presence of transition metal ions.[2][3]
Oxidative Degradation
The oxidative degradation of PEG is a radical-initiated process. Molecular oxygen is required for the degradation to proceed, leading to chain scission and the formation of various degradation products.[3] The key products of this pathway include:
-
Formic Acid
-
Acetaldehyde
-
Glycolic Acid[4]
The presence of formic acid can lead to the formation of N-formyl impurities if the PEG is in a formulation with molecules containing primary or secondary amines. Furthermore, a combination of formaldehyde and formic acid can lead to N-methylation via the Eschweiler-Clarke reaction.[3]
Hydrolytic Stability
The ether backbone of this compound is stable to hydrolysis under typical physiological and formulation conditions (pH 4-8). Significant hydrolysis of the ether linkages would require extreme pH and high temperatures. However, if this compound is used to synthesize conjugates containing hydrolytically labile bonds, such as esters, the degradation of those specific linkages will be the primary stability concern.[5]
Storage Recommendations
To minimize oxidative degradation, this compound should be stored under the following conditions:
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Protect from light.
-
Moisture: Keep in a tightly sealed container to prevent moisture ingress.
Experimental Protocols
The following sections outline standardized methodologies for the assessment of solubility and stability of this compound.
Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of dissolved this compound using a validated analytical method. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is suitable for this purpose as PEG does not have a strong UV chromophore.[6]
Protocol for Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies should be conducted in accordance with ICH Q1A(R2) guidelines.[7]
Methodology: A stock solution of this compound is subjected to various stress conditions. Samples are collected at specified time points and analyzed by a stability-indicating analytical method, such as LC-MS, to separate and identify the parent molecule and any degradation products.
| Condition | Proposed Stress Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | 60°C (in solid state and in solution) |
| Photostability | ICH Q1B recommended light exposure (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter) |
Table 2: Recommended conditions for forced degradation studies of this compound.
Analytical Methodologies
Accurate quantification and characterization of this compound and its potential degradants require robust analytical techniques.
| Technique | Application |
| HPLC-CAD/ELSD | Primary method for quantification of the parent compound due to the lack of a UV chromophore.[6] |
| LC-MS/MS | Identification and quantification of degradation products. Provides structural information.[8] |
| ¹H NMR Spectroscopy | Structural confirmation, purity assessment, and quantification using an internal standard.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products like formaldehyde. |
Table 3: Key analytical techniques for the analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
The Role of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Polyethylene (B3416737) Glycol (PEG) linkers in modern drug discovery and development. PEGylation, the process of covalently attaching PEG chains to a therapeutic molecule, has emerged as a transformative strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs, ranging from small molecules to large biologics like antibodies. This guide will delve into the core principles of PEG linkers, their impact on drug efficacy and safety, detailed experimental protocols for their implementation and characterization, and visual representations of key concepts and workflows.
Core Concepts of PEG Linkers in Drug Discovery
Polyethylene glycol is a biocompatible, non-immunogenic, and hydrophilic polymer that, when used as a linker, can confer several advantageous properties to a therapeutic agent.[] The primary goals of PEGylation in drug development are to improve a drug's solubility, stability, and circulation half-life, while reducing its immunogenicity and off-target toxicity.[][2][]
The use of PEG linkers is particularly prominent in the field of Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic payload is attached to a monoclonal antibody via a linker. The linker's properties are crucial for the overall success of the ADC, influencing its stability in circulation, its drug-to-antibody ratio (DAR), and the efficiency of payload release at the target site.[] Hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, allowing for higher DARs and improved pharmacokinetics.[2]
Quantitative Impact of PEG Linkers on Drug Properties
The length and structure of a PEG linker can be fine-tuned to optimize the therapeutic index of a drug. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEGylation on key pharmacological parameters.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| Non-PEG | Anti-CD30-MMAE | Karpas 299 | 0.1 |
| PEG4 | Anti-CD30-MMAE | Karpas 299 | 0.1 |
| PEG8 | Anti-CD30-MMAE | Karpas 299 | 0.1 |
| PEG12 | Anti-CD30-MMAE | Karpas 299 | 0.2 |
| Non-PEG | Anti-HER2-MMAE | NCI-N87 | 0.3 |
| PEG4 | Anti-HER2-MMAE | NCI-N87 | 0.8 |
| PEG10 | Anti-HER2-MMAE | NCI-N87 | 2.2 |
MMAE: Monomethyl auristatin E Data synthesized from multiple preclinical studies.[2][4][5]
Table 2: Influence of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates
| Linker | ADC Construct | Half-Life (t1/2) | Clearance (mL/day/kg) |
| Non-PEG | ZHER2-SMCC-MMAE | 19.6 min | Not Reported |
| PEG4 | ZHER2-PEG4K-MMAE | 49.2 min | Not Reported |
| PEG10 | ZHER2-PEG10K-MMAE | 219.0 min | Not Reported |
| PEG2 | Anti-CD22-MMAE | 101 h | 0.55 |
| PEG8 | Anti-CD22-MMAE | 125 h | 0.44 |
| PEG24 | Anti-CD22-MMAE | 149 h | 0.37 |
Data synthesized from multiple preclinical studies.[2][4][5]
Table 3: Impact of PEG Molecular Weight on Drug Solubility and Dissolution
| Drug | PEG Molecular Weight | Fold Increase in Aqueous Solubility | Dissolution Rate Enhancement |
| Simvastatin | 6000 | ~2.8x | ~2.5-fold increase |
| Simvastatin | 12000 | ~3.2x | ~3-fold increase |
| Simvastatin | 20000 | ~3.5x | ~2.7-fold increase |
| Ketoprofen | 1000 | ~7.3x | Higher than PEG 1500/2000 |
| Ketoprofen | 1500 | ~7.3x | Lower than PEG 1000 |
| Ketoprofen | 2000 | ~7.3x | Lower than PEG 1000 |
Data synthesized from studies on solid dispersions.[6][7][8][9]
Types of PEG Linkers
PEG linkers can be broadly categorized based on their structure and cleavage properties. The choice of linker type is critical and depends on the desired mechanism of drug release and the overall therapeutic strategy.
Caption: Classification of PEG linkers based on structure and functionality.
Signaling Pathway: Mechanism of Action of a PEGylated Antibody-Drug Conjugate
The therapeutic effect of a PEGylated ADC is realized through a multi-step process that begins with specific binding to a target antigen on the surface of a cancer cell and culminates in the induction of apoptosis.
Caption: Mechanism of action of a typical PEGylated antibody-drug conjugate.
Experimental Protocols
Protocol for NHS-Ester Mediated PEGylation of an Antibody
This protocol describes the conjugation of a PEG linker with a terminal N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester functionalized PEG (PEG-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis cassettes or spin desalting columns for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer. If the stock buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Molar Excess Calculation: Determine the desired molar excess of PEG-NHS to the antibody. A 20-fold molar excess is a common starting point.
-
Conjugation Reaction: Add the calculated volume of the PEG-NHS solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice. Incubation on ice may reduce non-specific hydrolysis of the NHS ester.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS and the quenched byproducts by dialysis against PBS or by using a spin desalting column.
-
Characterization and Storage: Characterize the resulting PEGylated antibody for drug-to-antibody ratio (DAR) and purity. Store the conjugate under conditions similar to the unmodified antibody.
Characterization of PEGylated Antibody by SDS-PAGE and Western Blot
5.2.1. SDS-PAGE Analysis
Materials:
-
Polyacrylamide gels (gradient or fixed percentage)
-
SDS-PAGE running buffer
-
Non-reducing sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Barium iodide stain for PEG (optional)
Procedure:
-
Sample Preparation: Mix the PEGylated antibody, unmodified antibody (as a control), and molecular weight standards with non-reducing sample loading buffer. Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining:
-
Protein Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. PEGylated proteins will migrate at a higher apparent molecular weight than their unmodified counterparts.
-
PEG Staining (Optional): To specifically visualize PEG, after protein staining and destaining, the gel can be incubated with a 5% barium chloride solution followed by an iodine/potassium iodide solution. PEGylated proteins will appear as brown bands.[10]
-
5.2.2. Western Blot Analysis
Materials:
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PEG moiety (e.g., anti-PEG rabbit monoclonal antibody) diluted in blocking buffer (e.g., 1:500) for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. This will specifically detect the PEGylated species.
LC/MS Characterization of PEGylated Antibodies
Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for determining the molecular weight of the PEGylated antibody and calculating the drug-to-antibody ratio (DAR).
Materials:
-
Reversed-phase or size-exclusion chromatography column
-
LC/MS system (e.g., Q-TOF)
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid)
-
Post-column addition of an amine (e.g., triethylamine) for improved PEG analysis (optional)
Procedure:
-
Sample Preparation: Dilute the purified PEGylated antibody in an appropriate buffer.
-
Chromatographic Separation: Inject the sample onto the LC system. For intact mass analysis, a reversed-phase column with a shallow gradient is often used.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. Acquire data in positive ion mode over an appropriate m/z range.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different PEGylated species. The mass difference between the unmodified antibody and the PEGylated species can be used to determine the number of PEG linkers attached and thus the DAR.
Preclinical Development Workflow for a PEGylated Drug
The preclinical development of a PEGylated drug, particularly an ADC, is a complex process that involves multiple stages of evaluation to ensure its safety and efficacy before it can proceed to clinical trials.
Caption: Preclinical development workflow for a PEGylated antibody-drug conjugate.
Conclusion
PEG linkers are a versatile and powerful tool in drug discovery, offering a means to significantly improve the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture and length, researchers can optimize the solubility, stability, and pharmacokinetic profile of a drug, leading to enhanced efficacy and a wider therapeutic window. The methodologies and data presented in this guide provide a comprehensive resource for scientists and drug developers working to harness the potential of PEGylation in their therapeutic programs.
References
- 2. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. [PDF] Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot | Semantic Scholar [semanticscholar.org]
- 13. Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot-文献详情-维普官网 [cqvip.com]
The Advent of Precision: An In-depth Technical Guide to the Role of Monodisperse PEG Linkers in Biologics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. The transition from traditional polydisperse PEGs to precisely defined, monodisperse PEG linkers marks a significant advancement in the field, offering unprecedented control over the physicochemical and pharmacological profiles of bioconjugates. This technical guide provides a comprehensive overview of the role of monodisperse PEG linkers in the development of biologics, with a particular focus on antibody-drug conjugates (ADCs). We delve into the core advantages of monodispersity, present quantitative data on its impact on pharmacokinetics, and provide detailed experimental protocols for key conjugation and characterization techniques. Visualizations of critical workflows and concepts are provided to facilitate a deeper understanding of this pivotal technology in modern drug development.
Introduction: The Paradigm Shift from Polydispersity to Monodispersity
Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer that, when conjugated to a biologic, can improve its pharmacokinetic and pharmacodynamic properties.[1] Traditionally, PEGylation has been performed using polydisperse PEG reagents, which consist of a mixture of PEG chains with a distribution of molecular weights.[1][2] This heterogeneity presents significant challenges in manufacturing and characterization, leading to batch-to-batch variability and a lack of precise structure-activity relationship (SAR) understanding.[1]
The advent of monodisperse PEG linkers , which are pure compounds with a single, defined molecular weight, has revolutionized the field.[3] This precision allows for the creation of homogeneous biologics with consistent and predictable pharmacological profiles.[3]
The core advantages of using monodisperse PEG linkers include:
-
Homogeneity and Purity: Results in a single, well-defined molecular entity, simplifying characterization and ensuring lot-to-lot consistency.[4]
-
Improved Pharmacokinetics: Leads to more predictable and optimized pharmacokinetic profiles, including a consistent extension of plasma half-life and reduced variability in drug clearance.[5][6]
-
Enhanced Efficacy and Safety: Allows for the fine-tuning of a drug's molecular weight and solubility, which can improve its therapeutic index and reduce off-target effects.[7]
-
Precise Structure-Activity Relationship (SAR) Studies: Enables the systematic evaluation of linker length to optimize drug efficacy and delivery.[8]
Monodisperse PEG Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and overall efficacy of the ADC.[7]
Monodisperse PEG linkers are increasingly being incorporated into ADC design to:
-
Enhance Solubility and Stability: The hydrophilic PEG chain can shield the often hydrophobic payload, improving the ADC's solubility and preventing aggregation.
-
Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating the hydrophobicity of the payload, monodisperse PEG linkers allow for the attachment of a higher number of drug molecules per antibody without compromising the ADC's physical properties.[7] High DARs can lead to increased potency.
-
Improve Pharmacokinetics: The PEG linker can increase the hydrodynamic volume of the ADC, leading to reduced renal clearance and a longer circulation half-life.[7] This allows for greater tumor accumulation and less frequent dosing.
-
Reduce Immunogenicity: The "stealthing" effect of the PEG chain can shield the ADC from the host's immune system, reducing the potential for an immune response.[7]
Data Presentation: The Quantitative Impact of Monodisperse PEG Linkers
The use of monodisperse PEG linkers has a quantifiable impact on the performance of biologics. The following tables summarize key data from comparative studies.
Table 1: Comparative Pharmacokinetics of Monodisperse vs. Polydisperse PEGylated Nanoparticles
This table presents data from a study by Tian et al. (2024) comparing the pharmacokinetics of gold nanoparticles (AuNPs) functionalized with either monodisperse or polydisperse PEG.[5][6][9]
| Parameter | Polydisperse PEG2k-AuNPs | Monodisperse PEG₃₆-AuNPs | Monodisperse PEG₄₅-AuNPs |
| Blood Circulation Half-life (t₁/₂) (hours) | 8.8 ± 0.7 | 23.6 ± 2.3 | 21.9 ± 1.5 |
| Clearance (CL) | Higher | Lower | Lower |
| Protein Adsorption (BSA, FBS, Human Serum) | Higher | ~70% reduction vs. polydisperse | ~60-70% reduction vs. polydisperse |
Table 2: Impact of Monodisperse PEG Chain Length on ADC Clearance
This table summarizes data from a study by Burke et al., which investigated the effect of varying the length of a monodisperse PEG linker on the clearance of a DAR 8 antibody-drug conjugate.
| Monodisperse PEG Length (Number of PEG units) | ADC Clearance (mL·kg⁻¹·day⁻¹) |
| 0 (No PEG) | ~45 |
| 2 | ~35 |
| 4 | ~25 |
| 8 | ~15 |
| 12 | ~15 |
| 24 | ~15 |
Table 3: Impact of PEG Chain Length on the Half-Life of an Affibody-Drug Conjugate
This table presents data from a study by Li et al. (2021) on the effect of PEG linker size on the half-life of a miniaturized ADC.[3][10]
| Conjugate | PEG Molecular Weight (kDa) | Half-life (minutes) | Half-life Extension (fold increase) |
| ZHER2-SMCC-MMAE (HM) | 0 | 19.6 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 49.0 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 219.5 | 11.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of biologics conjugated with monodisperse PEG linkers.
Site-Specific PEGylation via Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized monodisperse PEG linker to reduced cysteine residues on an antibody.[][12][13]
Materials:
-
Antibody solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated monodisperse PEG linker
-
DMSO or DMF (anhydrous)
-
Quenching solution (10 mM cysteine)
-
Size-exclusion chromatography (SEC) system
-
Appropriate SEC column and buffer
Procedure:
-
Antibody Reduction (Optional, for interchain disulfides):
-
To the antibody solution, add TCEP to a final concentration that provides a 10-100-fold molar excess over the antibody.
-
Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Preparation of PEG-Maleimide Solution:
-
Dissolve the maleimide-activated monodisperse PEG linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the PEG-maleimide stock solution to the reduced antibody solution to achieve a 10- to 20-fold molar excess of the PEG linker.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution (10 mM cysteine) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Purify the reaction mixture using size-exclusion chromatography (SEC) to separate the PEGylated antibody from unreacted PEG linker, unconjugated antibody, and quenching reagent.[][15]
-
N-Terminal PEGylation via Reductive Amination
This protocol describes the site-specific conjugation of an aldehyde-functionalized monodisperse PEG linker to the N-terminal α-amino group of a protein.[16][17][18][19]
Materials:
-
Protein solution (in a buffer at pH 6.0-7.0)
-
Aldehyde-functionalized monodisperse PEG linker
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water)
-
Quenching solution (e.g., Tris buffer)
-
Ion-exchange chromatography (IEX) or Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
To the protein solution, add the aldehyde-functionalized monodisperse PEG linker to achieve a desired molar excess.
-
-
Initiation of Reductive Amination:
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at 4°C for 12-24 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris buffer) to react with any unreacted PEG-aldehyde.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the reaction mixture using ion-exchange chromatography (IEX) to separate the PEGylated protein from the un-PEGylated protein based on the change in charge at the N-terminus.[] Alternatively, SEC can be used for purification.[]
-
Characterization of PEGylated Biologics
4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR of ADCs by separating species based on their hydrophobicity.[2][20][21][22]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
Inject the sample onto the HIC column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 40 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different DAR species will elute as separate peaks, with higher DAR species having longer retention times due to increased hydrophobicity.
-
The average DAR can be calculated by integrating the peak areas of the different species.
-
4.3.2. Mass Spectrometry for ADC Characterization
Mass spectrometry (MS) is an essential tool for confirming the identity of the ADC and determining the precise mass of each DAR species.[23][24][25]
Procedure (General Overview):
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.
-
LC-MS Analysis: The sample is introduced into the mass spectrometer via a liquid chromatography system (e.g., reversed-phase or size-exclusion chromatography).
-
Mass Determination: The mass-to-charge ratio (m/z) of the different species is measured.
-
Deconvolution: The raw m/z data is deconvoluted to determine the zero-charge mass of each species.
-
DAR Calculation: The number of conjugated drugs can be determined from the mass difference between the unconjugated and conjugated antibody chains. The average DAR can then be calculated based on the relative abundance of each species.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Comparison of polydisperse and monodisperse PEG linkers and their resulting bioconjugates.
Caption: Schematic of an Antibody-Drug Conjugate with a monodisperse PEG linker.
Caption: General experimental workflow for the synthesis and characterization of a PEGylated biologic.
Conclusion
Monodisperse PEG linkers represent a pivotal technology in the advancement of biologics, offering a level of precision and control that was unattainable with traditional polydisperse reagents. Their ability to generate homogeneous bioconjugates with optimized and predictable pharmacological properties is driving the development of safer and more effective therapeutics, particularly in the field of antibody-drug conjugates. As our understanding of the nuanced effects of linker chemistry on drug performance continues to grow, the rational design and application of monodisperse PEG linkers will undoubtedly play an increasingly critical role in shaping the future of biopharmaceuticals.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. labinsights.nl [labinsights.nl]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. molnar-institute.com [molnar-institute.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. hpst.cz [hpst.cz]
- 24. newomics.com [newomics.com]
- 25. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Utilization of m-PEG12-OH for Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG12-OH, also known as dodecaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical tool in the field of bioconjugation and drug development. Its defined chain length, hydrophilicity, and versatile reactivity make it an ideal linker for a variety of applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This in-depth guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and its role in advanced therapeutic modalities.
Core Properties and Data Presentation
This compound is a bifunctional molecule featuring a methoxy-terminated polyethylene glycol chain of twelve ethylene (B1197577) glycol units and a terminal hydroxyl group. This structure imparts a balance of hydrophilicity and chemical reactivity, making it a valuable component in the design of complex biomolecules.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various supplier data sheets. Researchers should always refer to the certificate of analysis for lot-specific data.
| Property | Value | Reference(s) |
| Chemical Formula | C25H52O13 | [2] |
| Molecular Weight | 560.67 g/mol | [2] |
| CAS Number | 2050595-03-2 | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Purity | Typically ≥95% or ≥98% | [2] |
| Topological Polar Surface Area (TPSA) | 130.99 Ų | [2] |
| logP | -0.1923 | [2] |
| Hydrogen Bond Acceptors | 13 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 35 | [2] |
Solubility
While specific quantitative solubility data can be lot-dependent, this compound and its derivatives are generally soluble in a range of aqueous and organic solvents. The hydrophilic nature of the PEG chain enhances solubility in aqueous media.[4]
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
Note: For quantitative applications, it is recommended to experimentally determine the solubility of the specific lot of this compound being used.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Reference(s) |
| Storage Temperature | -20°C | [4] |
| Storage Conditions | Keep in a dry and dark place. | [5] |
| Handling | Upon receipt, briefly centrifuge the vial to ensure the contents are at the bottom.[6] For long-term storage, it is recommended to aliquot the material to avoid repeated freeze-thaw cycles.[3] |
Applications in Drug Development
The unique properties of this compound make it a valuable linker in the development of novel therapeutics, particularly in the fields of PROTACs and ADCs. The PEG linker can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[7][8]
PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] this compound serves as a flexible linker connecting the target protein ligand and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]
Caption: PROTAC Mechanism of Action.
ADC Linkers
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload. This compound can be used as a non-cleavable linker in ADCs. The hydrophilic PEG chain can enhance the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
Caption: ADC Internalization and Payload Release.
Experimental Protocols
The terminal hydroxyl group of this compound can be chemically modified, for example, by oxidation to a carboxylic acid, to allow for conjugation to other molecules. A common strategy for conjugating PEG linkers with a terminal carboxylic acid to proteins or other amine-containing molecules is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process activates the carboxylic acid to form a more stable amine-reactive NHS ester.
Caption: EDC/NHS Coupling Experimental Workflow.
Protocol 1: Two-Step Aqueous Conjugation to a Protein
This protocol is suitable for conjugating carboxylated m-PEG12 to proteins or other biomolecules in an aqueous environment.
Materials and Reagents:
-
m-PEG12-carboxylic acid (m-PEG12-COOH)
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
-
Dissolve the m-PEG12-COOH in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of m-PEG12-COOH:
-
In a reaction tube, mix the m-PEG12-COOH solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated m-PEG12-COOH solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Protocol 2: Conjugation in an Organic Solvent
This protocol is suitable for small molecules that may have limited solubility in aqueous buffers.
Materials and Reagents:
-
m-PEG12-carboxylic acid (m-PEG12-COOH)
-
Amine-containing small molecule
-
EDC-HCl
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)
-
Purification equipment (e.g., HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve m-PEG12-COOH, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).
-
Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.
-
-
Activation and Conjugation:
-
In a reaction vessel, mix the m-PEG12-COOH, EDC, and NHS solutions.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add the amine-containing molecule solution to the activated PEG-acid solution.
-
If the amine is a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base like DIPEA.
-
Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.
-
The final conjugate is typically purified by chromatography (e.g., preparative HPLC).
-
Conclusion
This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and chemical reactivity make it an excellent choice for a linker in the development of advanced therapeutics such as PROTACs and ADCs. By understanding its core properties and following established experimental protocols, researchers can effectively utilize this compound to create novel and impactful biomolecular constructs. As with any chemical reagent, it is imperative to consult the specific documentation provided by the supplier and to perform appropriate characterization of the final conjugates to ensure the desired outcome.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
m-PEG12-OH: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for methoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH), a commonly used linker in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of this critical reagent. This document compiles available data on the physicochemical properties, safety, and handling of this compound and related polyethylene (B3416737) glycol (PEG) compounds.
Physicochemical and Safety Data
While specific quantitative toxicity data for this compound is not extensively available in the public domain, the following tables summarize its known physicochemical properties and general safety information extrapolated from data on similar PEG compounds. Researchers should handle this substance with the care required for all laboratory chemicals, assuming it may have uncharacterized hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35-Dodecaoxaheptatriacontan-37-ol | N/A |
| CAS Number | 2050595-03-2 | [1] |
| Molecular Formula | C25H52O13 | [1] |
| Molecular Weight | 560.67 g/mol | [1] |
| Appearance | Please refer to the supplier's certificate of analysis | N/A |
| Purity | Typically >95% or >98% | [1] |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage Temperature | -20°C to 4°C | [2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | Description and Precautionary Statements |
| GHS Classification | Not classified as hazardous according to Regulation (EC) No. 1272/2008. However, the toxicological properties have not been thoroughly investigated. |
| Potential Health Effects | Eye: May cause mild irritation. Skin: May cause mild irritation upon prolonged or repeated contact. Ingestion: May be harmful if swallowed. Inhalation: May cause respiratory tract irritation. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Do NOT induce vomiting. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses, gloves, and lab coat. |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. |
| Accidental Release Measures | Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation pathways and products.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose solid material to 80°C for 48 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation products.
-
Characterization: If significant degradation is observed, use techniques like LC-MS to identify the degradation products.
Diagrams
Safe Handling Workflow
The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safe handling of this compound.
Hazard Identification and Risk Assessment
This diagram illustrates the logical relationship for identifying and mitigating risks associated with this compound.
Caption: Logical flow for hazard identification and risk assessment.
Stability and Storage
Proper storage is critical to maintain the stability and integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures range from -20°C to 4°C.[2]
-
Stability: While specific stability data for this compound is limited, PEG compounds are generally susceptible to auto-oxidation and should be protected from light and oxygen. For solutions, it is recommended to use them freshly prepared.
Toxicity Profile
Detailed toxicological studies specifically on this compound are not widely published. However, polyethylene glycols are generally considered to have low toxicity. Higher molecular weight PEGs have been associated with cellular vacuolation in animal studies, but this is typically observed with much larger PEG chains and at high doses.[3][4] The immunogenicity of PEGylated compounds is an area of active research, with some studies showing the potential for the development of anti-PEG antibodies.[3] Given the relatively small size of this compound, the risk of a significant immunogenic response is likely low but should not be entirely disregarded, especially in the context of developing PEGylated therapeutics.
Conclusion
This technical guide provides a summary of the available safety and handling information for this compound. Due to the limited amount of specific data for this compound, a cautious approach is recommended. Researchers and drug development professionals should always consult the supplier-specific Safety Data Sheet (SDS) and follow institutional safety protocols. Implementing robust handling procedures and conducting appropriate stability and safety assessments are essential for the successful and safe use of this compound in research and development.
References
Methodological & Application
Application Notes and Protocols for m-PEG12-OH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the m-PEG12-OH linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the strategic application of this linker, detailed experimental protocols, and expected quantitative outcomes, alongside visual representations of the synthetic workflow.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4] Furthermore, the length and flexibility of the PEG linker are crucial for optimizing the spatial orientation of the ternary complex to facilitate efficient ubiquitination of the target protein.[3] this compound is a monofunctional PEG linker with a terminal hydroxyl group, which can be chemically activated for conjugation to a ligand.
Synthetic Strategy Overview
The synthesis of a PROTAC using the monofunctional this compound linker necessitates a sequential, multi-step approach. The general strategy involves the initial activation of the terminal hydroxyl group of the this compound, followed by its conjugation to one of the two ligands (either the POI binder or the E3 ligase recruiter). The resulting conjugate is then further reacted with the second ligand to complete the PROTAC assembly. A common method for activating the hydroxyl group is through tosylation, which converts it into a good leaving group for subsequent nucleophilic substitution by an amine or hydroxyl group on the ligand.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC utilizing the this compound linker. This representative protocol assumes the coupling of an amine-functionalized ligand.
Step 1: Activation of this compound via Tosylation
This procedure describes the conversion of the terminal hydroxyl group of this compound to a tosylate, rendering it susceptible to nucleophilic attack.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG12-OTs.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Step 2: Coupling of m-PEG12-OTs to an Amine-Functionalized Ligand (Ligand 1)
This step involves the nucleophilic substitution of the tosyl group by an amine-containing ligand (either the POI binder or the E3 ligase recruiter).
Materials:
-
m-PEG12-OTs (from Step 1)
-
Amine-functionalized Ligand 1 (Ligand 1-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the m-PEG12-OTs (1.0 equivalent) and the amine-functionalized Ligand 1 (1.1 equivalents) in anhydrous DMF in a reaction vessel.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the Ligand 1-PEG12-OMe conjugate.
Step 3: Final PROTAC Assembly
The final step involves coupling the second ligand (Ligand 2) to the intermediate from Step 2. The specific reaction will depend on the available functional groups on both molecules. The following is a representative example of an amide bond formation.
Materials:
-
Ligand 1-PEG12-OMe with a terminal carboxylic acid
-
Amine-functionalized Ligand 2 (Ligand 2-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Dissolve the carboxylic acid-functionalized Ligand 1-PEG12-OMe (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized Ligand 2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, or until completion as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Tosylation of this compound | TsCl, TEA | DCM | 0 | 4-6 | 85-95 |
| 2 | Coupling to Ligand 1-NH2 | DIPEA | DMF | 60 | 12-16 | 60-80 |
| 3 | Coupling to Ligand 2-NH2 | HATU, DIPEA | DMF | Room Temp | 4 | 50-70 |
Table 2: Characterization of Final PROTAC
| Analysis Method | Expected Results |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) of the final PROTAC. |
| ¹H NMR | Peaks corresponding to the protons of the POI ligand, the E3 ligase ligand, and the characteristic repeating units of the PEG linker. |
| ¹³C NMR | Resonances consistent with the carbon atoms of both ligands and the PEG linker. |
| HRMS | Accurate mass measurement confirming the elemental composition of the synthesized PROTAC. |
Visualizations
PROTAC Mechanism of Action
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
This compound PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Logical Relationship of PROTAC Components
Caption: Diagram showing the components of a PROTAC and their interactions.
References
Application Notes and Protocols for m-PEG12-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene (B3416737) glycol (PEG) linkers, particularly discrete PEG (dPEG®) moieties like m-PEG12-OH, have emerged as a valuable tool in ADC design to address challenges associated with payload hydrophobicity and ADC aggregation.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. It covers the rationale for using a PEG12 linker, protocols for linker-payload synthesis and antibody conjugation, and methods for ADC characterization.
The Role of the this compound Linker in ADCs
The incorporation of a 12-unit polyethylene glycol chain offers several advantages in ADC development:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC, especially at higher drug-to-antibody ratios (DAR). The hydrophilic nature of the PEG12 linker counteracts this, improving the overall solubility and reducing the propensity for aggregation.[1][2]
-
Enhanced Pharmacokinetics: The PEG chain creates a hydrophilic shield around the payload, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and potentially increased tumor accumulation.[3][4] Studies have shown that PEG linkers can significantly slow the clearance of ADCs from plasma.[3]
-
Increased Drug Loading (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced efficacy.[1]
-
Steric Hindrance: The flexible PEG spacer can provide steric hindrance, preventing premature enzymatic degradation of the linker or payload and also minimizing any potential impact of the payload on the antibody's antigen-binding affinity.
Data Presentation: Comparative Performance of ADCs
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linkers on ADC performance. It is important to note that this data is compiled from different studies using various antibodies, payloads, and tumor models, which can influence the results.
Table 1: Impact of PEG Linker Length on ADC Plasma Clearance
| Linker | ADC Construct | Plasma Clearance/Half-Life | Reference |
| No PEG | ZHER2-SMCC-MMAE | Half-life: Not explicitly stated, but significantly shorter than PEGylated versions | [4] |
| PEG8 | anti-Trop2-mPEG8-MMAE | Slower clearance (threshold for optimal clearance reached) | [3] |
| PEG12 | Homogeneous DAR 8 ADC | Slower clearance, similar to PEG8 and PEG24 | [3] |
| PEG24 | anti-Trop2-mPEG24-MMAE | Slower clearance, similar to PEG8 and PEG12 | [3] |
Note: A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.[3]
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| Linker | ADC Construct | Cell Line | IC50 | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 (HER2-positive) | Highly potent | [4] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-positive) | 4.5-fold reduction in cytotoxicity vs. No PEG | [4] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-positive) | 22-fold reduction in cytotoxicity vs. No PEG | [4] |
Note: While longer PEG chains can sometimes lead to a decrease in in vitro potency, the overall therapeutic window may be improved due to enhanced in vivo performance.[3][4]
Table 3: In Vivo Efficacy of ADCs with PEG Linkers
| Linker | ADC Construct | Xenograft Model | Dosing | Outcome | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Gastric Cancer | Not specified | Less effective than PEGylated versions | [4] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 Gastric Cancer | Not specified | Most ideal tumor therapeutic ability | [4] |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity | [3] |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a drug-PEG12-linker construct and its subsequent conjugation to a monoclonal antibody. These protocols are intended as a starting point and may require optimization for specific payloads and antibodies.
Part 1: Synthesis of Drug-PEG12-Maleimide from this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a maleimide (B117702) group, which can then react with a thiol-containing payload.
Diagram: Synthesis of Drug-PEG12-Maleimide
References
Application Notes and Protocols for Bioconjugation of Peptides with m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn leads to a longer circulatory half-life, reduced immunogenicity, enhanced solubility, and greater stability against proteolytic degradation.[1][2][3][][5][6] This document provides detailed application notes and protocols for the bioconjugation of peptides with methoxy-PEG12-OH (m-PEG12-OH), a discrete PEG linker with a terminal hydroxyl group. The primary method described involves the activation of the terminal carboxylic acid (after conversion from the hydroxyl group or by using a starting material with a carboxylic acid) to form a stable amide bond with primary amine groups on the peptide.
Key Applications of Peptide PEGylation
-
Improved Pharmacokinetics: The increased size of the PEGylated peptide reduces renal clearance, extending its circulation time in the body.[2][]
-
Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the peptide from degradation.[3][5]
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, lowering the risk of an immune response.[1][3][][5]
-
Increased Solubility: The hydrophilic nature of the PEG polymer can significantly improve the solubility of hydrophobic peptides.[1][5]
Chemistry of this compound Conjugation
The bioconjugation of peptides with this compound typically involves the reaction of an activated PEG derivative with a functional group on the peptide. The most common strategies target primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) or free thiols (from cysteine residues).
-
Amine-Reactive Conjugation: This is a widely used method where the hydroxyl group of this compound is first converted to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. This activated PEG then readily reacts with primary amines on the peptide at a physiological to slightly basic pH to form a stable amide bond.[7][8][9][10][11][12]
-
Thiol-Reactive Conjugation: For peptides containing cysteine residues, a maleimide-functionalized PEG can be used. This allows for site-specific conjugation to the thiol group of the cysteine.[13][14]
-
Click Chemistry: This approach involves the use of bioorthogonal functional groups, such as azides and alkynes, for a highly specific and efficient conjugation reaction.[15][16][17][18][19]
-
Enzymatic Ligation: Enzymes like sortase A can be used for site-specific ligation of PEG to a peptide, offering a high degree of control over the conjugation site.[13][20][21][22][23]
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of Peptides with m-PEG12-acid (derived from this compound)
This protocol describes a general method for the conjugation of a peptide to m-PEG12-acid, which can be synthesized from this compound. The carboxylic acid is activated using EDC and NHS to form an amine-reactive NHS ester.
Materials:
-
Peptide with at least one primary amine
-
m-PEG12-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of m-PEG12-acid in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.
-
-
Activation of m-PEG12-acid:
-
In a reaction vessel, dissolve the desired amount of m-PEG12-acid in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC to the m-PEG12-acid solution.
-
Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.[5]
-
-
Conjugation Reaction:
-
Immediately after the activation step, add the activated m-PEG12-acid solution to the peptide solution.
-
The molar ratio of activated PEG to peptide can be varied to optimize the degree of PEGylation (a common starting point is a 5 to 20-fold molar excess of PEG).
-
The reaction is most efficient at a pH between 7.0 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of the PEGylated Peptide
Purification is essential to separate the PEGylated peptide from unreacted peptide, excess PEG, and reaction byproducts.
Method 1: Size-Exclusion Chromatography (SEC)
-
Equilibrate an appropriate SEC column with Coupling Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute with Coupling Buffer and collect fractions. The PEGylated peptide will elute earlier than the unconjugated peptide due to its larger size.
-
Monitor the elution profile using UV absorbance at 220 nm or 280 nm.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
RP-HPLC can be used for both purification and analysis of the PEGylated peptide.
-
A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
The more hydrophobic PEGylated peptide will have a longer retention time than the unconjugated peptide.
Method 3: Ion-Exchange Chromatography (IEX)
-
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a peptide, allowing for separation of PEGylated and un-PEGylated species.[][25] Cation exchange chromatography is often a starting point for purification.[25][26]
Protocol 3: Characterization of the PEGylated Peptide
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the conjugate and determine the degree of PEGylation.[27] Both SEC and RP-HPLC can be employed for analysis.[27]
Mass Spectrometry (MS):
-
Provides accurate molecular weight information, confirming the covalent attachment of the PEG chain and determining the number of PEG units conjugated to the peptide.[27]
Data Presentation
The efficiency and outcome of the bioconjugation reaction can be influenced by several factors. The following tables summarize key parameters and expected outcomes.
Table 1: Reaction Parameters for Amine-Reactive PEGylation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (PEG:Peptide) | 5:1 to 20:1 | A molar excess of PEG drives the reaction towards the desired product. The optimal ratio should be determined empirically. |
| pH of Activation | 4.5 - 7.2 | Optimal for the stability and reactivity of the NHS-ester intermediate.[28] |
| pH of Conjugation | 7.0 - 8.5 | Facilitates the nucleophilic attack of the primary amines on the NHS ester.[11][28] |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the peptide and the desired degree of PEGylation. Can be performed at room temperature or 4°C.[28] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize potential side reactions and peptide degradation. |
Table 2: Comparison of Purification Techniques for PEGylated Peptides
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Mild conditions, good for separating by size. | Lower resolution for species of similar size. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, can separate isomers.[] | Can be denaturing for some peptides. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High capacity, can separate based on charge differences.[] | Requires charged differences between species. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Less denaturing than RP-HPLC.[][29] | Lower capacity and resolution.[] |
| Ultrafiltration/Dialysis | Separation based on molecular weight cutoff. | Good for removing excess small molecules (e.g., unreacted PEG).[29] | Not suitable for separating un-PEGylated from mono-PEGylated peptide. |
Table 3: Characterization Methods for PEGylated Peptides
| Analytical Method | Information Obtained |
| SDS-PAGE | Visual confirmation of increased molecular weight. |
| UV/Vis Spectroscopy | Peptide concentration. |
| SEC-HPLC | Purity, aggregation state, and estimation of hydrodynamic size. |
| RP-HPLC | Purity, separation of different PEGylated species. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate molecular weight, confirmation of conjugation, and degree of PEGylation. |
| NMR Spectroscopy | Structural information and confirmation of conjugation.[30] |
Visualizing the Workflow and Concepts
Caption: Workflow for the bioconjugation of a peptide with m-PEG12-acid.
Caption: Amine-reactive PEGylation chemistry via NHS ester.
Caption: Logic for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS(PEG)12 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]
- 10. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. neulandlabs.com [neulandlabs.com]
- 13. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cpcscientific.com [cpcscientific.com]
- 18. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 19. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 22. Application of Sortase-Mediated Ligation for the Synthesis of Block Copolymers and Protein-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 25. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 27. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG12-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-hydroxyl with 12 PEG units (m-PEG12-OH) is a discrete PEG linker widely employed in the development of targeted drug delivery systems. Its defined length and hydrophilic nature offer several advantages, including improved solubility and stability of the conjugate, reduced immunogenicity, and enhanced pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in creating antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and drug-loaded nanoparticles.
I. Application in Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in ADCs, connecting a cytotoxic payload to a monoclonal antibody. The hydroxyl group can be activated for conjugation to the antibody, while the methoxy-PEG chain provides a hydrophilic spacer that can improve the ADC's solubility and stability.
Quantitative Data Summary: ADC Characterization
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.2 - 4.5 | LC-MS, HIC-UV |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell viability assays (e.g., MTT) |
| Plasma Stability | High | In vitro incubation in plasma followed by LC-MS analysis |
Experimental Protocol: Synthesis of a Trastuzumab-m-PEG12-Payload ADC
This protocol outlines a general procedure for conjugating a cytotoxic payload to Trastuzumab using an this compound linker.
Materials:
-
Trastuzumab
-
This compound
-
Payload with a reactive group (e.g., maleimide-functionalized MMAE)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve Trastuzumab in conjugation buffer.
-
Add a molar excess of TCEP and incubate to reduce interchain disulfide bonds, exposing reactive thiol groups.
-
-
Linker-Payload Preparation:
-
Activate the hydroxyl group of this compound (e.g., by converting it to a more reactive group like a maleimide).
-
Conjugate the activated m-PEG12-linker to the payload.
-
-
Conjugation:
-
Add the prepared linker-payload to the reduced antibody solution.
-
Allow the reaction to proceed at a controlled temperature and time to form the ADC.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reagents using Size Exclusion Chromatography.
-
-
Characterization:
-
Determine the DAR using LC-MS or HIC-UV.
-
Assess purity and aggregation by SEC.
-
Evaluate in vitro potency using relevant cancer cell lines.
-
Experimental Workflow: ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, and characterization.
II. Application in Proteolysis-Targeting Chimeras (PROTACs)
This compound is a commonly used linker in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the linker are crucial for the formation of a productive ternary complex between the POI and the E3 ligase.
Quantitative Data Summary: PROTAC Performance
The following table presents typical performance metrics for a BRD4-targeting PROTAC. While the specific linker is often described as an "optimised PEG linker," the values provide a benchmark for PROTACs utilizing PEG linkers like this compound.
| Parameter | Typical Value | Method of Analysis |
| DC50 (Degradation Concentration 50%) | 0.24 - 0.65 nM | Western Blot, In-Cell ELISA |
| Dmax (Maximum Degradation) | >70% | Western Blot, In-Cell ELISA |
| In Vitro Cytotoxicity (GI50) | ~0.1 µM | Cell viability assays (e.g., MTT) |
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for synthesizing a PROTAC targeting BRD4, using a BRD4 inhibitor, an E3 ligase ligand (e.g., pomalidomide), and an this compound linker.
Materials:
-
BRD4 inhibitor with a suitable functional group for conjugation
-
This compound
-
Pomalidomide or another E3 ligase ligand
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF)
-
Purification system (e.g., Preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Synthesis of Ligand-Linker Intermediate:
-
React the BRD4 inhibitor with one end of the this compound linker using appropriate coupling chemistry.
-
Purify the resulting intermediate.
-
-
Conjugation to E3 Ligase Ligand:
-
React the ligand-linker intermediate with the E3 ligase ligand.
-
This step typically involves amide bond formation.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the PROTAC using LC-MS and NMR.
-
Evaluate its ability to degrade the target protein (BRD4) in a relevant cell line by determining the DC50 and Dmax.
-
Assess its cytotoxic effects on cancer cells.
-
Signaling Pathway: PROTAC Mechanism of Action
References
Application Notes and Protocols for m-PEG12-OH Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH) derivatives in click chemistry. This powerful and versatile conjugation strategy has significant applications in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to Click Chemistry and PEGylation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, occurring under mild, biocompatible conditions.[1][2] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions form a stable triazole linkage between two molecules, one functionalized with an azide (B81097) and the other with an alkyne.[1]
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[4][5] PEGylation can enhance solubility, increase stability, and prolong circulation half-life.[4][5] The this compound is a discrete PEG linker that, once functionalized with a click chemistry handle, becomes a valuable tool for creating complex bioconjugates.
Applications of this compound Derivatives in Click Chemistry
The primary application of this compound in click chemistry is as a linker to connect different molecular entities. To be used in click chemistry, the terminal hydroxyl group of this compound must first be converted into either an azide or an alkyne.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] They consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.[6] Click chemistry is a highly efficient method for connecting these two ligands via a PEG linker.[7] The use of a PEG linker, such as one derived from this compound, can improve the solubility and cell permeability of the PROTAC molecule.[8]
Workflow for PROTAC Synthesis using Click Chemistry:
The synthesis involves functionalizing the this compound with an azide or alkyne, attaching it to one of the ligands, and then using a click reaction to conjugate the second ligand.
Caption: General workflow for PROTAC synthesis.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody that recognizes a tumor-associated antigen.[4] The linker connecting the antibody and the cytotoxic drug is critical for the ADC's stability and efficacy.[5] Click chemistry provides a precise and stable method for this conjugation. PEG linkers derived from this compound can enhance the solubility and stability of the ADC and create a protective shield around the payload.[4]
Workflow for ADC Synthesis via Click Chemistry:
This process typically involves introducing a click handle (azide or alkyne) onto the antibody and the complementary handle onto the drug-linker, followed by the click reaction.
Caption: Workflow for ADC synthesis.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and application of bioconjugates using PEG linkers and click chemistry.
Table 1: Representative Reagent Quantities and Yield for PROTAC Synthesis via CuAAC
| Reagent | Molar Equiv. | Concentration | Expected Yield (%) | Reference |
| Azide-functionalized Ligand 1 | 1.0 | 10 mM | - | [6] |
| Alkyne-functionalized PEG-Ligand 2 | 1.1 | 11 mM | - | [6] |
| CuSO₄ | 0.1 | 1 mM | - | [6] |
| TBTA | 0.5 | 5 mM | - | [6] |
| Sodium Ascorbate (B8700270) | 2.0 | 20 mM | - | [6] |
| Final PROTAC | - | - | up to 90% | [6] |
Table 2: Characterization of a Representative PROTAC Molecule
| Analysis | Expected Result | Reference |
| LC-MS | A single major peak corresponding to the calculated mass of the PROTAC. | [8] |
| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand are present. | [8] |
| HRMS | Accurate mass measurement confirms the molecular formula. | [8] |
| Purity (HPLC) | >95% | [8] |
Table 3: Representative Parameters for ADC Synthesis via SPAAC
| Parameter | Value | Reference |
| Antibody Concentration | 5-10 mg/mL | |
| Molar Excess of Drug-Linker | 5-10 fold | |
| Reaction Temperature | 4-37 °C | |
| Reaction Time | 1-12 hours | |
| Drug-to-Antibody Ratio (DAR) | 2-4 |
Experimental Protocols
Protocol 1: Synthesis of m-PEG12-Azide from this compound
This two-step protocol first activates the terminal hydroxyl group by converting it to a mesylate, followed by nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
Step 1: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add MsCl (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the mesylated intermediate (m-PEG12-OMs).
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-OMs.
Step 2: Azidation of m-PEG12-OMs
-
Dissolve the crude m-PEG12-OMs (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure m-PEG12-Azide.
Protocol 2: Synthesis of m-PEG12-Alkyne (Propargylation) from this compound
This protocol describes the propargylation of the terminal hydroxyl group of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add NaH (1.5 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add propargyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure m-PEG12-Alkyne.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for conjugating an azide-functionalized m-PEG12 derivative to an alkyne-containing biomolecule.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
m-PEG12-Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare stock solutions:
-
Alkyne-biomolecule in PBS.
-
m-PEG12-Azide in DMSO.
-
CuSO₄ in water.
-
THPTA or TBTA in DMSO/water.
-
Sodium ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, add the alkyne-biomolecule solution.
-
Add the m-PEG12-Azide stock solution to the biomolecule solution (typically a 5-20 fold molar excess).
-
Add the ligand (THPTA or TBTA) stock solution (final concentration should be 5 times that of CuSO₄).
-
Add the CuSO₄ stock solution (final concentration typically 50-100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes the copper-free conjugation of an azide-functionalized m-PEG12 derivative to a biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-protein)
-
m-PEG12-Azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions:
-
DBCO-biomolecule in PBS.
-
m-PEG12-Azide in DMSO.
-
-
In a microcentrifuge tube, add the DBCO-biomolecule solution.
-
Add the m-PEG12-Azide stock solution to the biomolecule solution (typically a 5-20 fold molar excess). Ensure the final concentration of DMSO is low (<10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight, with gentle mixing.
-
Monitor the reaction progress by SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 7. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Functionalization of Biomolecules using m-PEG12-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-12-hydroxyl (m-PEG12-OH) is a discrete polyethylene (B3416737) glycol (dPEG) linker that has garnered significant attention in the field of bioconjugation. Comprising a methoxy-terminated chain of twelve ethylene (B1197577) glycol units with a terminal hydroxyl group, this compound offers a defined length and hydrophilic properties, making it an ideal spacer for connecting biomolecules. Its primary applications lie in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it can enhance solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[][2][3]
This document provides detailed application notes and experimental protocols for the functionalization of biomolecules using this compound and its derivatives.
Key Applications
The versatility of the this compound linker allows for its use in a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): As a hydrophilic linker, this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies.[][2] The PEG spacer can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4]
-
Proteolysis Targeting Chimeras (PROTACs): In PROTACs, the this compound linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[5][6]
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to enhance their biocompatibility, reduce non-specific protein binding, and prolong circulation time in vivo.[7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for biomolecules functionalized with PEG12 linkers.
Table 1: Characterization of m-PEG12-Functionalized Gold Nanoparticles (AuNPs)
| Formulation | Mean Hydrodynamic Diameter (nm) ± SD | Zeta Potential (mV) ± SD |
| Unmodified AuNPs | 55.2 ± 2.1 | -32.4 ± 1.8 |
| AuNP-PEG12 | 85.6 ± 3.5 | -12.1 ± 1.2 |
Data is representative and compiled from typical results reported in the literature for PEG-functionalized nanoparticles.[9]
Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Relative Degradation Efficacy |
| 12 | ERα | VHL | Less Effective |
| 16 | ERα | VHL | More Effective |
This data highlights the importance of linker length optimization for PROTAC efficacy.[5]
Table 3: Representative Characteristics of a Trastuzumab-MMAE ADC with a PEG12-based Linker
| Parameter | Value |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Monomer Purity (%) | >95% |
| In vitro Cytotoxicity (IC50 in HER2+ cells) | Sub-nanomolar range |
| In vivo Efficacy | Significant tumor growth inhibition |
Values are representative for a typical ADC utilizing a PEG linker to conjugate a hydrophobic payload like MMAE to an antibody such as Trastuzumab.[4][10]
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation and Conjugation to an Amine-Containing Biomolecule
This protocol describes a two-step process for conjugating this compound to a primary amine on a biomolecule. The first step involves the activation of the terminal hydroxyl group by converting it to a tosylate, a good leaving group. The second step is the nucleophilic substitution of the tosyl group by the amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Amine-containing biomolecule (e.g., protein, peptide, or small molecule)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
Step 1: Tosylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the tosylated intermediate (m-PEG12-OTs).
-
Wash the reaction mixture with cold 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG12-OTs.
Step 2: Conjugation of m-PEG12-OTs to an Amine-Containing Biomolecule
-
Dissolve the m-PEG12-OTs (1.5 equivalents) and the amine-containing biomolecule (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. For protein conjugations, this step may be performed at 4°C for a longer duration to minimize denaturation.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, quench any unreacted tosylate by adding the quenching solution.
-
Purify the conjugate using a suitable method to remove unreacted reagents and byproducts. For proteins and antibodies, size-exclusion chromatography or dialysis are commonly used. For small molecules, preparative HPLC is often employed.
Protocol 2: Functionalization of a Biomolecule with m-PEG12-acid using EDC/NHS Chemistry
This protocol is applicable when using the carboxylic acid derivative of this compound (m-PEG12-acid). The carboxylic acid is activated with EDC and NHS to form a stable NHS ester, which then reacts with primary amines on the target biomolecule.
Materials:
-
m-PEG12-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately prior to use. Dissolve the m-PEG12-acid in Activation Buffer.
-
Activation of m-PEG12-acid: In a reaction tube, mix the m-PEG12-acid solution with the freshly prepared EDC and NHS/sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (m-PEG12-acid:EDC:NHS). Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Conjugation to the Amine-Containing Biomolecule: Immediately add the activated m-PEG12-acid solution to the solution of the amine-containing biomolecule in Conjugation Buffer. The molar ratio of the activated PEG linker to the biomolecule should be optimized, but a 10-20 fold molar excess is a common starting point.
-
Reaction Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification of the Conjugate: Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the functionalization of biomolecules with this compound.
Caption: Workflow for the activation of this compound and conjugation to a biomolecule.
Caption: General workflow for the synthesis and purification of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a PROTAC utilizing an m-PEG12 linker.
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging m-PEG12-OH for Enhanced Pharmacokinetic Performance
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted and highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The use of a monodisperse PEG linker like methoxy-PEG12-hydroxyl (m-PEG12-OH), which has a defined chain length of 12 ethylene (B1197577) glycol units, allows for precise control over the modification process, resulting in a more homogeneous final product. This discrete PEG linker is particularly valuable in the development of complex biologics and targeted therapies, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]
The primary benefits of PEGylation include an increased hydrodynamic size of the conjugated molecule, which sterically shields it from proteolytic enzymes and reduces renal clearance.[3][] This leads to a significantly prolonged circulation half-life, reduced dosing frequency, and potentially lower toxicity.[1][] Furthermore, the hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic drugs and improve the overall stability of the therapeutic agent.
Key Applications of this compound
-
Improving Biotherapeutic Pharmacokinetics: When conjugated to proteins, peptides, or oligonucleotides, the this compound linker creates a protective hydrophilic cloud around the molecule. This shield minimizes opsonization and uptake by the reticuloendothelial system (RES), thereby extending its presence in systemic circulation.[]
-
Enhancing Drug Solubility and Stability: For small molecule drugs with poor aqueous solubility, incorporating a hydrophilic this compound linker can significantly improve their formulation characteristics, enabling parenteral administration and enhancing bioavailability.
-
Linker for Antibody-Drug Conjugates (ADCs): this compound is used as a component of the linker that connects a monoclonal antibody to a cytotoxic payload.[4][5] The PEG spacer can improve the solubility and stability of the ADC, prevent aggregation, and ensure that the payload is released effectively at the target site.
-
Spacer for PROTACs: In PROTAC technology, the this compound linker serves to connect a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand.[4][5][7] The length and flexibility of this PEG linker are critical for enabling the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.
Quantitative Data on PEGylation Effects
The following table summarizes the typical effects of PEGylation on key pharmacokinetic parameters, illustrating the significant improvements that can be achieved. While specific data for this compound conjugates are often context-dependent, these examples reflect the general impact of PEGylation.
| Therapeutic Agent | Modification | Pharmacokinetic Parameter | Result |
| Interferon α-2a | PEGylation (40 kDa branched PEG) | Terminal Half-life (t½) | Increased from ~7 hours to ~70 hours |
| Doxorubicin | Liposomal Encapsulation + PEGylation | Circulation Time | Significantly increased compared to free drug |
| Prostate-Specific Membrane Antigen (PSMA) Inhibitor | PEGylation | Renal Clearance | Reduced renal uptake by five- to ten-fold |
| Generic Peptide | PEGylation | Systemic Exposure (AUC) | Substantially increased |
| Generic Protein | PEGylation | Immunogenicity | Often reduced |
This table provides illustrative data on the general effects of PEGylation. The exact pharmacokinetic improvements are dependent on the parent molecule, the size and nature of the PEG chain, and the conjugation chemistry.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using m-PEG12-acid
This protocol describes the covalent conjugation of an m-PEG12 linker to the primary amines (e.g., lysine (B10760008) residues) of a target protein. It utilizes the carboxylated derivative of this compound, m-PEG12-acid, which is activated with EDC and NHS for efficient amide bond formation.[8][9]
Objective: To covalently attach m-PEG12 linkers to a protein to improve its pharmacokinetic properties.
Materials:
-
Target Protein
-
m-PEG12-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 20 mM Phosphate-buffered saline (PBS), pH 7.4
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Purification System: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Equilibrate all reagents, including m-PEG12-acid, EDC, and NHS, to room temperature.
-
Prepare a fresh 100 mg/mL stock solution of m-PEG12-acid in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of m-PEG12-acid:
-
In a separate microcentrifuge tube, add the desired molar excess of m-PEG12-acid.
-
Add a 1.5-fold molar excess of both EDC and NHS over the m-PEG12-acid.
-
Vortex briefly and allow the activation reaction to proceed for 15 minutes at room temperature.[9]
-
-
Conjugation Reaction:
-
Add the activated m-PEG12-NHS ester solution directly to the protein solution.
-
The molar ratio of PEG to protein should be optimized but can be started at a 5 to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other reagents using SEC-HPLC.
-
The mobile phase should be a suitable buffer, such as PBS, pH 7.4.
-
Collect fractions corresponding to the PEGylated protein conjugate, which will elute earlier than the unmodified protein.
-
-
Characterization:
-
Confirm successful PEGylation using SDS-PAGE, where a shift in molecular weight will be observed.
-
Determine the degree of PEGylation (average number of PEGs per protein) using MALDI-TOF mass spectrometry.
-
Assess the purity and aggregation state of the final product using analytical SEC-HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Assessment in a Rodent Model
Objective: To compare the pharmacokinetic profiles of a native therapeutic agent versus its m-PEG12 conjugated version.
Materials:
-
Test Animals (e.g., Sprague-Dawley rats, 8-10 weeks old)
-
Native therapeutic agent
-
m-PEG12 conjugated therapeutic agent
-
Sterile dosing vehicle (e.g., saline or PBS)
-
Syringes and needles for administration
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week prior to the study.
-
Divide animals into two groups (n=3-5 per group): Group 1 (Native Drug) and Group 2 (PEGylated Drug).
-
-
Dosing:
-
Administer a single intravenous (IV) bolus dose of either the native or PEGylated drug via the tail vein. The dose should be equivalent based on the active agent's concentration.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) from the saphenous or jugular vein at predetermined time points.
-
Typical time points for a pharmacokinetic study are: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr. The extended time points are crucial for capturing the longer half-life of the PEGylated drug.
-
-
Plasma Processing:
-
Immediately place blood samples into EDTA-containing tubes and keep them on ice.
-
Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the native and PEGylated drug in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to compare include:
-
Half-life (t½): Time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): A measure of total systemic drug exposure over time.
-
-
Visualizations
Caption: A general experimental workflow for the PEGylation of a target molecule.
Caption: The mechanism by which PEGylation improves pharmacokinetic properties.
Caption: The mechanism of action for a PROTAC utilizing a PEG linker.
References
- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for m-PEG12-OH Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins, peptides, and small molecules. The attachment of PEG chains can improve solubility, increase in vivo stability, prolong circulation half-life, and reduce immunogenicity.[1][2] m-PEG12-OH is a monodisperse PEG linker containing 12 ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a terminal hydroxyl group.[3][4] This defined chain length allows for precise control over the linker size in the final conjugate.
These application notes provide detailed protocols for the conjugation of this compound to amine-containing molecules. The primary approach involves a two-step process: functionalization of the terminal hydroxyl group of this compound to a carboxylic acid, followed by an EDC/NHS-mediated coupling to a primary amine on the target molecule.[5][6][7]
Data Presentation
The efficiency and outcome of PEGylation reactions are influenced by several factors, including the molar ratios of reactants and the reaction conditions. The following table summarizes key quantitative parameters for successful this compound conjugation.
| Parameter | Recommended Value | Purpose |
| Molar Ratios | ||
| m-PEG12-COOH : EDC | 1 : 2-10 fold excess | Ensures efficient activation of the carboxylic acid.[6] |
| m-PEG12-COOH : NHS/Sulfo-NHS | 1 : 2-5 fold excess | Stabilizes the activated intermediate, improving coupling efficiency.[6] |
| Activated PEG : Amine-Molecule | 10-20 fold molar excess | Drives the reaction towards the desired PEGylated product.[6] |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate.[6] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction with primary amines.[8] |
| Conjugation Time | 2 - 12 hours | Can be performed at room temperature or 4°C.[8] |
| Typical Outcomes | ||
| Conjugation Efficiency | 50 - 90% | Highly dependent on the specific reactants and conditions.[8] |
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to an amine-containing molecule is depicted below. This process begins with the conversion of the terminal hydroxyl group of this compound to a carboxylic acid, followed by activation and conjugation.
Caption: Experimental workflow for this compound conjugation.
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to Proteins
This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous environment.
Materials:
-
This compound
-
Reagents for oxidation (e.g., Jones reagent, TEMPO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[9]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[8]
-
Amine-containing protein
-
Desalting columns or dialysis cassettes for purification[8]
Procedure:
Step 1: Functionalization of this compound to m-PEG12-COOH Note: This step is crucial as the terminal hydroxyl group of this compound is not reactive towards amines. It must first be converted to a carboxylic acid.
-
Oxidize the terminal hydroxyl group of this compound to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or TEMPO-mediated oxidation).
-
Purify the resulting m-PEG12-COOH by a suitable method, such as column chromatography, to remove any unreacted starting material and byproducts.
-
Confirm the identity and purity of the m-PEG12-COOH using techniques like NMR or mass spectrometry.
Step 2: Activation of m-PEG12-COOH
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[8]
-
Dissolve the m-PEG12-COOH in Activation Buffer.
-
In a reaction tube, mix the m-PEG12-COOH solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).[8]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]
Step 3: Conjugation to the Amine-Containing Protein
-
Dissolve the amine-containing protein in Conjugation Buffer.
-
Add the activated m-PEG12-COOH solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.[8]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[8]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[8]
Step 5: Purification of the Conjugate
-
Remove excess reagents and byproducts by size exclusion chromatography (SEC) or dialysis against an appropriate buffer.[8][11] SEC is effective in separating the PEGylated protein from unreacted PEG and native protein.[]
Protocol 2: Conjugation in Organic Solvent
This protocol is suitable for small molecules that may have limited solubility in aqueous buffers.[8]
Materials:
-
m-PEG12-COOH (prepared as in Protocol 1, Step 1)
-
EDC
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
-
Amine-containing small molecule
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
Step 1: Activation of m-PEG12-COOH
-
Ensure all glassware is dry.
-
Dissolve m-PEG12-COOH, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).[8]
-
Stir the mixture for 30-60 minutes at room temperature in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[8]
Step 2: Conjugation to the Amine-Containing Small Molecule
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add the activated m-PEG12-NHS ester solution to the small molecule solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[6]
-
Stir the reaction at room temperature for 2-16 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
Step 3: Work-up and Purification
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC to isolate the desired conjugate.[6]
Characterization of the Conjugate
After purification, it is essential to characterize the PEGylated conjugate to confirm its identity, purity, and the extent of PEGylation.
-
Size Exclusion Chromatography (SEC): Can be used to determine the hydrodynamic size of the conjugate and assess its purity.[11][]
-
SDS-PAGE: Can provide a qualitative assessment of the increase in molecular weight upon PEGylation.[1]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Allows for the determination of the precise molecular weight of the conjugate, confirming the number of PEG chains attached.[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the PEGylated product and any unreacted starting materials.
Signaling Pathway Diagram
While this compound conjugation is a chemical process and not a biological signaling pathway, it is a key step in the creation of molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) that do interact with biological pathways.[2][4] The diagram below illustrates the logical relationship in the assembly of a PROTAC using a PEG linker.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting m-PEG12-OH Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low yields in reactions involving m-PEG12-OH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound reactions?
Low yields in this compound reactions can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction efficiency. PEGylation reactions, for instance, are often sensitive to pH, which can affect the reactivity of both the PEG reagent and the target molecule.[1]
-
Reagent Quality and Stability: The purity and stability of this compound and other reactants are crucial. This compound, like other PEG derivatives, can be susceptible to hydrolysis and oxidation.[2] It is essential to store it under recommended conditions, typically at -20°C in a dry environment.[3][4][5]
-
Moisture Contamination: The presence of water can lead to the hydrolysis of activated PEG intermediates, reducing the amount available to react with the target molecule.[1]
-
Inefficient Purification: The unique properties of PEGylated compounds can make purification challenging, potentially leading to product loss.[6] Techniques like ion-exchange, size-exclusion, and hydrophobic interaction chromatography are commonly employed.[7][][9]
-
Side Reactions: Competing reactions can consume the starting materials or lead to the formation of undesired byproducts. For example, in reactions targeting primary amines, hydrolysis of an activated ester intermediate is a common side reaction.[1]
Q2: How can I assess the quality and purity of my this compound reagent?
To ensure the quality of your this compound, you can:
-
Check the Certificate of Analysis (CoA): The CoA from the supplier provides information on the purity and identity of the compound.
-
Perform Analytical Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and purity of the this compound.
-
Assess Water Content: Karl Fischer titration can be used to determine the water content, which is critical for reactions sensitive to moisture.
Q3: What are the ideal storage conditions for this compound?
Proper storage is vital for maintaining the integrity of this compound. Recommended storage conditions are typically at -20°C or -5°C in a tightly sealed container to protect it from moisture and light.[3][4][5][10][11] For long-term storage, -18°C is also suggested.[11]
Troubleshooting Guide
Q4: My reaction is showing a low yield of the desired PEGylated product. How can I troubleshoot this?
A systematic approach is key to identifying the cause of low yield. The following workflow can guide your troubleshooting efforts:
References
- 1. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 5. m-PEG12-amine, 1977493-48-3 | BroadPharm [broadpharm.com]
- 6. reddit.com [reddit.com]
- 7. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. OH-PEG12-OH, 6790-09-6, Dodecaethylene glycol -Biopharma PEG [biochempeg.com]
- 11. purepeg.com [purepeg.com]
Technical Support Center: Preventing m-PEG12-OH Conjugate Aggregation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent, characterize, and mitigate aggregation of m-PEG12-OH conjugates.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
Aggregation of PEGylated molecules is a multifaceted issue stemming from several factors. Key causes include intermolecular cross-linking, high protein concentrations which increase the proximity of molecules, and suboptimal reaction conditions like pH, temperature, and buffer composition that can affect protein stability.[1] The properties of the PEG itself, such as its length and the specific site of conjugation, can also influence the stability and aggregation propensity of the conjugate.[2][3]
The main drivers for aggregation can be categorized as:
-
Physicochemical Instability: Changes in the environment can expose hydrophobic regions of the conjugated protein, leading to non-specific protein-protein interactions and subsequent aggregation.[1]
-
Suboptimal Formulation: Incorrect buffer pH, low ionic strength, or the absence of stabilizing excipients can fail to protect the conjugate from stresses that induce unfolding and aggregation.[1][4]
-
Conjugation Process Stress: The chemical reaction to attach the PEG molecule can sometimes alter the protein's conformation, making it more prone to aggregation.[1]
-
Concentration Effects: At high concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.[1]
Q2: How does the choice of buffer (pH, ionic strength) impact conjugate stability?
Buffer conditions are critical for maintaining the stability of protein conjugates.[4] Every protein has a specific pH range where it is most stable. Deviating from this optimal pH can alter surface charges, leading to increased electrostatic interactions or reduced repulsion between molecules, thereby promoting aggregation. Similarly, ionic strength, controlled by salt concentration, modulates electrostatic interactions. Insufficient ionic strength may not adequately shield charges, while excessively high salt concentrations can lead to "salting out" and precipitation. Optimizing both pH and salt content is a crucial first step in developing a stable formulation.[5]
Q3: What role do excipients play in preventing aggregation?
Excipients are inactive substances added to a formulation to improve its stability, and they are crucial for preventing aggregation.[6][7] They work through various mechanisms:
-
Stabilizers (Sugars/Polyols): Sugars like sucrose (B13894) and trehalose, or polyols like sorbitol, act as protein stabilizers, often through a mechanism of preferential exclusion that enhances the protein's native structure.[1][8]
-
Aggregation Suppressors (Amino Acids): Certain amino acids, notably arginine and glycine, can suppress non-specific protein-protein interactions and inhibit aggregation.[1][9]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 or Polysorbate 80, reduce surface tension and prevent aggregation at interfaces (e.g., air-water, container surface).[1][9]
Q4: How can I detect and quantify conjugate aggregation?
Several analytical techniques are essential for detecting and quantifying aggregation, each providing different insights:
-
Size Exclusion Chromatography (SEC): SEC is a cornerstone technique that separates molecules based on their size. It is widely used to accurately quantify the levels of soluble monomers, dimers, and higher-order aggregates in a sample.[10][11][12]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates.[13][14][15]
-
Thermal Shift Assays (TSA / nanoDSF): Also known as Differential Scanning Fluorimetry (DSF), this technique measures a protein's thermal stability by monitoring its unfolding temperature (Tm). It is an excellent high-throughput method for screening different buffer conditions and excipients to find the most stabilizing formulation.[5][16][17][18][19]
-
Spectroscopic Methods: Techniques like Circular Dichroism (CD) and fluorescence spectroscopy can detect changes in the secondary and tertiary structure of the protein, which often precede aggregation.[20]
Part 2: Troubleshooting Guide
This section addresses common experimental observations related to aggregation and provides direct troubleshooting steps.
| Observation | Potential Cause | Recommended Action(s) |
| Visible Precipitation / Cloudiness | Severe aggregation and loss of solubility. | 1. Centrifuge: Pellet the insoluble aggregates. 2. Buffer Screen: Re-evaluate the buffer pH and ionic strength. The current conditions are likely far from optimal. 3. Reduce Concentration: Lower the conjugate concentration significantly. 4. Add Solubilizing Excipients: Introduce arginine (50-100 mM) or a low concentration of Polysorbate 80 (0.02% v/v) to the buffer.[1] |
| High Polydispersity Index (PDI) in DLS | The sample contains a wide range of particle sizes, indicating the presence of multiple aggregate species. | 1. Filter Sample: Filter the sample through a 0.22 µm or 0.1 µm filter to remove large, non-specific aggregates before DLS measurement.[21] 2. Optimize Formulation: The high PDI suggests formulation instability. Perform a buffer and excipient screen using a thermal shift assay to identify more stable conditions. 3. Run SEC: Use Size Exclusion Chromatography to separate and quantify the different species contributing to the polydispersity.[10][22] |
| Early Eluting Peaks in SEC | Presence of soluble high molecular weight (HMW) species (dimers, trimers, oligomers). | 1. Optimize Reaction: Re-evaluate the PEGylation reaction conditions. Consider lowering the temperature (e.g., to 4°C) or adding the PEG reagent stepwise to slow the reaction rate.[1] 2. Buffer Optimization: The formulation buffer is not preventing slow, soluble aggregation. Test the effect of adding stabilizers like sucrose (5-10% w/v) or arginine.[1] 3. Storage Conditions: Assess storage temperature and freeze-thaw stability. Aggregation may be occurring during storage. |
Formulation Screening Data Example
The table below illustrates how different excipients can impact the thermal stability (melting temperature, Tm) of a hypothetical this compound conjugate, as measured by a thermal shift assay. A higher Tm indicates greater stability.
| Formulation Condition | Excipient | Concentration | Resulting Tm (°C) | Interpretation |
| Control | None | - | 55.2 | Baseline stability |
| Buffer pH | pH 6.0 | - | 58.5 | Optimal pH increases stability |
| Stabilizer | Sucrose | 10% (w/v) | 61.3 | Significant stabilization |
| Suppressor | L-Arginine | 100 mM | 60.1 | Effective aggregation suppression |
| Surfactant | Polysorbate 80 | 0.02% (v/v) | 57.9 | Moderate stabilization |
| Combination | pH 6.0 + Sucrose + Arg | Various | 64.7 | Synergistic effect provides highest stability |
Part 3: Key Experimental Protocols
Protocol 1: Assessing Aggregation using Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution and presence of aggregates in a conjugate solution.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Set the instrument temperature to the desired experimental condition (e.g., 25°C).
-
Input the correct solvent viscosity for the buffer being used.
-
-
Measurement:
-
Pipette the required volume of sample (typically 20-50 µL) into a clean, dust-free cuvette.
-
Allow the sample to equilibrate thermally within the instrument for at least 2 minutes.
-
Perform the measurement, acquiring data for a sufficient duration to achieve a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the z-average hydrodynamic diameter (Dh) and the Polydispersity Index (PDI).
-
A monodisperse, non-aggregated sample should show a single, narrow peak and a PDI value < 0.2. The presence of peaks at larger sizes or a high PDI indicates aggregation.[13]
-
Protocol 2: Quantifying Aggregates with Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the percentage of monomer, dimer, and higher molecular weight (HMW) species.
Methodology:
-
System Preparation:
-
Select an SEC column with a pore size appropriate for the expected size of the conjugate and its aggregates.[12][22]
-
Equilibrate the UHPLC/HPLC system and column with a filtered and degassed mobile phase (typically the formulation buffer) at a constant flow rate until a stable baseline is achieved.[23]
-
-
Sample Preparation:
-
Prepare the conjugate sample at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a low-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 10-20 µL).
-
Run the isocratic method for a sufficient time to allow for the elution of all species. Aggregates, being larger, will elute earlier than the monomer.[1]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage of each species (monomer, dimer, HMW) by dividing the area of each peak by the total area of all peaks.
-
Protocol 3: Evaluating Formulation Stability with a Thermal Shift Assay
Objective: To screen multiple buffer and excipient conditions to identify the formulation that provides the highest thermal stability to the conjugate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound conjugate (e.g., 1 mg/mL).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[16]
-
Prepare a panel of different buffers (varying pH, salts) and excipient stock solutions (sugars, amino acids, surfactants).
-
-
Plate Setup:
-
Instrument Run:
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye will bind, causing an increase in fluorescence.
-
Plot fluorescence versus temperature to generate a melt curve. The midpoint of this transition is the melting temperature (Tm).[19]
-
Higher Tm values correspond to greater protein stability. The condition yielding the highest Tm is the most stabilizing formulation.[5]
-
Part 4: Visual Guides and Workflows
Caption: Troubleshooting workflow for identifying and addressing conjugate aggregation.
Caption: Experimental workflow for developing a stable conjugate formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. proteos.com [proteos.com]
- 19. axxam.com [axxam.com]
- 20. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. biocompare.com [biocompare.com]
- 23. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the Technical Support Center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for maximal efficacy. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.[1]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[1][4] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1] Flexible linkers, such as PEG or alkyl chains, may promote the formation of the ternary complex more effectively.[5]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes.[6][7] This enhanced stability can help to mitigate the hook effect.[7]
Troubleshooting Guides
Problem 1: My PROTAC shows low or no degradation of the target protein.
This is a common issue that can often be traced back to the linker design.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize a series of PROTACs with varying linker lengths to identify the optimal length.[8][9] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties, such as by incorporating PEG units to increase solubility or using more rigid structures to reduce conformational flexibility.[6][10] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a non-productive manner for ubiquitination. Redesigning the linker with different attachment points or compositions can alter the geometry of the ternary complex.[1][11] |
| Inefficient Ternary Complex Formation | The linker may not be effectively bringing the target protein and E3 ligase together. Biophysical assays like SPR or TR-FRET can be used to assess ternary complex formation.[1][6] |
A logical workflow for troubleshooting a lack of PROTAC activity is illustrated below.
Problem 2: I am observing a significant "hook effect" with my PROTAC.
The hook effect, characterized by a bell-shaped dose-response curve, indicates that at high concentrations, the PROTAC is forming non-productive binary complexes.[1][6]
| Potential Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] Perform a wide dose-response experiment to identify the optimal concentration range.[6] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation.[1] Modify the linker to enhance ternary complex stability. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7] |
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 9 | >1000 | <30 |
| 12 | 100 | ~70 |
| 16 | 20 | >95 |
| 19 | 250 | ~60 |
| 21 | >1000 | <40 |
| Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][2][3] |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 12 | 500 | ~50 |
| 15-17 | 50 | >90 |
| 20 | 800 | ~40 |
| For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][3] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation.[1]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1]
The general experimental workflow for optimizing PROTAC linker length is depicted below.
Signaling Pathway
The diagram below illustrates the general mechanism of action for a PROTAC, hijacking the ubiquitin-proteasome system to induce target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG12-OH Modified Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of proteins modified with m-PEG12-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound modified proteins?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture.[1] The primary challenge lies in separating the desired mono-PEGylated protein from various other components[1]:
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted PEG: Excess this compound reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., di-, tri-, or multi-PEGylated species).[1]
-
Positional Isomers: Proteins with the same number of PEG chains attached at different sites, which can have slightly different properties.[1][]
Q2: Which chromatography methods are most effective for purifying PEGylated proteins?
The most common and effective purification techniques are chromatography-based, leveraging differences in the physicochemical properties of the reaction mixture components. The main methods are:
-
Ion-Exchange Chromatography (IEX): This is the most frequently used technique for PEGylated protein purification.[3] It separates molecules based on differences in surface charge. The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin and allowing for separation from the unmodified protein and different PEGylated species.[][4]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size).[] Since PEGylation significantly increases the size of a protein, SEC is highly effective at removing smaller molecules like unreacted PEG and can also separate the PEGylated conjugate from the smaller native protein.[][5]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] The attachment of hydrophilic PEG chains can alter the protein's overall hydrophobicity, enabling separation.[3] HIC can be a valuable secondary step to IEX, helping to purify proteins that are difficult to separate by IEX alone.[]
Q3: How does the this compound modification specifically affect protein properties during purification?
The attachment of this compound, a relatively small PEG molecule, has several key effects:
-
Increased Hydrodynamic Radius: Even a small PEG chain increases the molecule's effective size in solution, which is the principle behind SEC separation.[]
-
Charge Shielding: The neutral, flexible PEG chain can mask charged amino acid residues near the conjugation site. This change in the protein's overall surface charge is exploited in IEX, as it weakens the protein's binding to the column resin compared to the more highly charged unmodified protein.[][6]
-
Altered Hydrophobicity: PEG is hydrophilic, and its addition can either increase or decrease the overall hydrophobicity of the protein, depending on the protein's native properties.[3] This change can be utilized for separation via HIC.[7]
Q4: How can I confirm that my protein is successfully PEGylated?
Several analytical techniques can be used to confirm and characterize the extent of PEGylation:
-
SDS-PAGE: A simple way to visualize a size shift. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise molecular weight data. The mass increase directly corresponds to the number of attached PEG molecules, confirming the degree of PEGylation.[8][9]
-
Chromatography: Analytical SEC or IEX can show new peaks corresponding to the PEGylated species, which elute at different positions compared to the native protein.[4][8]
-
UV-Vis Spectroscopy: Can be used to determine protein concentration, which is necessary for quantifying the PEG-to-protein ratio.[8]
Data Presentation
Table 1: Comparison of Primary Chromatography Techniques for this compound Protein Purification
| Technique | Principle of Separation | Advantages | Disadvantages | Best For |
| Ion-Exchange (IEX) | Net Surface Charge | High resolution, high capacity. Can separate positional isomers and different degrees of PEGylation.[3][6] | Requires optimization of pH and salt gradient. May require buffer exchange. | Primary capture step; separating mono- from multi-PEGylated species and native protein.[10] |
| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Robust and reliable. Excellent for removing unreacted PEG and buffer components.[] Can be used as a final polishing step.[3] | Limited resolution for molecules of similar size. Sample volume is restricted (2-5% of column volume).[1][11] | Removing small molecule impurities (e.g., unreacted PEG); separating PEGylated from non-PEGylated protein if the size difference is significant.[5] |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Orthogonal to IEX and SEC. Good for removing aggregates.[3] | Lower binding capacity compared to IEX.[][3] Requires high salt concentrations, which may cause protein precipitation. | Polishing step after IEX; separating species with subtle hydrophobicity differences.[12] |
Troubleshooting Guides
Problem 1: Poor separation between PEGylated and unmodified protein.
-
Potential Cause: The chosen chromatography method lacks sufficient resolution for the subtle differences between your protein and its PEGylated form.
-
Suggested Solutions:
-
For IEX: Optimize the elution gradient. A shallower salt gradient over a larger number of column volumes can significantly improve the resolution of species with similar charges.[13] Also, verify that the buffer pH ensures a significant charge difference between the species.[1]
-
For SEC: The resolution may be insufficient if the size difference is small. Consider using a longer column or a resin with a smaller particle size to increase theoretical plates and enhance separation.[13]
-
Combine Methods: A multi-step purification strategy is often necessary.[14] For example, use IEX as the primary capture step, followed by SEC or HIC as a polishing step to remove any remaining impurities.[12]
-
Problem 2: Low yield of the purified PEGylated protein.
-
Potential Cause: The PEGylated protein is binding irreversibly to the column, precipitating, or being lost during buffer exchanges.
-
Suggested Solutions:
-
Non-Specific Binding: Ensure the column is fully equilibrated.[1] For HIC, reduce the initial salt concentration. For IEX, try modifying the elution buffer with additives that reduce non-specific interactions.
-
Protein Precipitation: Your PEGylated protein may have different solubility characteristics. Check its solubility in the chosen buffers.[1] If using HIC, the high salt concentration may be causing precipitation; try to find the lowest salt concentration that still allows for binding. All purification steps should ideally be performed at a low temperature (e.g., 4°C) to enhance stability.[11]
-
Harsh Elution: If the protein binds too strongly, the elution conditions might be too harsh, potentially causing denaturation and loss. For IEX, ensure the pH of the elution buffer is not at the protein's isoelectric point and consider a step gradient if a linear one fails.
-
Problem 3: The purified protein sample shows aggregation.
-
Potential Cause: The purification process itself can induce aggregation due to high protein concentration, buffer conditions, or physical stress.
-
Suggested Solutions:
-
Optimize Buffer: Screen different buffer conditions (pH, ionic strength, and excipients) to find one that maximizes the stability of your PEGylated protein.
-
Reduce Concentration: Avoid excessively high protein concentrations during all steps, including the final formulation. If you need to concentrate the protein, do it carefully using methods like ultrafiltration with optimized conditions.
-
SEC as a Polishing Step: Use a final SEC step to remove high-molecular-weight aggregates from the final product.[3]
-
Experimental Protocols
Protocol: Two-Step Purification of an this compound Modified Protein using IEX and SEC
This protocol outlines a general strategy for purifying a mono-PEGylated protein from a reaction mixture containing unreacted protein and excess PEG reagent.
Step 1: Cation Exchange Chromatography (IEX) - Capture Step
Assumes the PEGylated protein has a higher pI and binds to a cation exchanger.
-
Buffer Preparation:
-
Buffer A (Binding): 20 mM MES, pH 6.0.
-
Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0.
-
-
Sample Preparation: After the PEGylation reaction, quench the reaction if necessary.[9] Exchange the buffer of the reaction mixture into Buffer A using dialysis or a desalting column.
-
Column Equilibration: Equilibrate a cation exchange column (e.g., SP Sepharose) with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate.[1] Collect the flow-through, as it may contain unreacted PEG.
-
Wash: Wash the column with 5-10 CVs of Buffer A to remove any remaining unreacted PEG and other non-binding impurities.
-
Elution: Elute the bound proteins using a linear gradient of 0-50% Buffer B over 20 CVs.[1] The PEGylated protein is expected to elute earlier (at a lower salt concentration) than the more positively charged unmodified protein.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and UV 280nm absorbance to identify those containing the mono-PEGylated protein, di/multi-PEGylated species, and the native protein.
Step 2: Size Exclusion Chromatography (SEC) - Polishing Step
-
Buffer Preparation: Prepare an SEC running buffer suitable for the final formulation (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Sample Preparation: Pool the IEX fractions containing the highest purity mono-PEGylated protein. Concentrate the sample if necessary, ensuring the final volume does not exceed 2-5% of the SEC column's total volume.[11]
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with at least 2 CVs of the SEC running buffer.
-
Sample Injection: Inject the concentrated sample onto the equilibrated column.[13]
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate. The PEGylated protein will elute in the main peak. Any aggregates will elute earlier, and smaller contaminants will elute later.
-
Fraction Collection & Analysis: Collect fractions corresponding to the main protein peak. Verify purity using analytical SEC and/or SDS-PAGE. Pool the pure fractions for the final product.
Visualizations
Caption: General workflow for a two-step purification of PEGylated proteins.
Caption: Decision tree for troubleshooting poor IEX separation.
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
common side reactions with m-PEG12-OH and how to avoid them
Welcome to the technical support center for m-PEG12-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and strategies for their avoidance during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a terminal hydroxyl group, connected by a 12-unit ethylene (B1197577) glycol chain. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for PEGylated molecules like this compound are:
-
Oxidation: The polyethylene glycol chain can be susceptible to oxidative degradation, which can be initiated by reactive oxygen species.
-
Hydrolysis: While the ether linkages in the PEG chain are generally stable, certain formulations or reaction conditions can promote hydrolysis, especially at elevated temperatures and extreme pH.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols.
| Condition | Storage Recommendations |
| Long-term | Store at -20°C in a tightly sealed container, protected from light and moisture. |
| Short-term | Can be stored at 4°C for brief periods. |
| In Solvent | For use in solution, it is advisable to prepare fresh solutions. If storage is necessary, store at -20°C for up to one month or -80°C for up to six months in a tightly sealed container.[1] |
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid contact with strong acids, bases, and oxidizing agents.[1]
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This guide addresses specific issues that may arise during the activation of the terminal hydroxyl group of this compound for subsequent conjugation reactions.
Activation of the Hydroxyl Group
A common step in utilizing this compound is the activation of its terminal hydroxyl group to make it a good leaving group for nucleophilic substitution. Tosylation is a frequently used method.
Issue 1: Formation of Chlorinated Byproduct instead of Tosylate
Question: During the tosylation of this compound using tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine, I observe the formation of m-PEG12-Cl instead of the expected m-PEG12-OTs. Why does this happen and how can I prevent it?
Answer: This side reaction can occur because the base (e.g., triethylamine) reacts with tosyl chloride to produce triethylammonium (B8662869) chloride. The resulting chloride ion is a nucleophile that can displace the tosylate group as it is formed, leading to the chlorinated byproduct. This is particularly prevalent with alcohols that can form stable carbocations or under prolonged reaction times.
Troubleshooting and Avoidance Strategies:
| Strategy | Experimental Protocol |
| Choice of Base | Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize the formation of nucleophilic chloride ions. |
| Control Reaction Time and Temperature | Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent substitution reaction. Running the reaction at lower temperatures (e.g., 0°C) can also help to suppress the side reaction. |
| Alternative Activation Methods | Consider using the Mitsunobu reaction for the functionalization of the hydroxyl group, as it can proceed under mild conditions and often provides high yields with a variety of nucleophiles. |
DOT Script for Chlorination Side Reaction:
Issue 2: Incomplete Reaction and/or Formation of N-Acylurea Byproduct with Carbodiimide Activation
Question: I am trying to activate a carboxyl-containing molecule with EDC/NHS to conjugate it with this compound. My reaction yield is low, and I suspect side reactions. What could be the problem?
Answer: When using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond between a carboxylic acid and the hydroxyl group of this compound (esterification), a common side reaction is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea. This rearrangement deactivates the carboxyl group and halts the desired reaction, leading to low yields.
Troubleshooting and Avoidance Strategies:
| Strategy | Experimental Protocol |
| Use of Additives | The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is crucial. NHS reacts with the O-acylisourea intermediate to form a more stable, yet still reactive, NHS ester. This NHS ester is less prone to rearrangement and reacts efficiently with the hydroxyl group of this compound. |
| Control pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the hydroxyl group proceeds well at neutral to slightly basic pH. Maintaining optimal pH throughout the reaction steps is critical for high efficiency. |
| Stoichiometry | Use a slight excess of EDC and NHS relative to the carboxylic acid to ensure efficient activation. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS). |
DOT Script for Carbodiimide Activation Workflow:
Purification and Analysis
Q4: How can I purify my PEGylated product and remove unreacted this compound and byproducts?
Answer: The choice of purification method depends on the properties of your final product, such as size and solubility.
| Method | Description |
| Size Exclusion Chromatography (SEC) | This is a highly effective method for separating the larger PEGylated product from smaller molecules like unreacted this compound and other low molecular weight byproducts. |
| Reverse Phase HPLC (RP-HPLC) | RP-HPLC can be used to separate the desired product from unreacted starting materials and byproducts based on differences in hydrophobicity. |
| Dialysis/Ultrafiltration | For large PEGylated molecules like proteins, dialysis or ultrafiltration can be used to remove small, unreacted PEG reagents. |
Analytical Techniques for Characterization:
-
Mass Spectrometry (MS): To confirm the identity and purity of the final product and to identify any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the PEGylated molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
impact of pH and temperature on m-PEG12-OH conjugation
Welcome to the technical support center for m-PEG12-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The conjugation of this compound involves a two-step process, each with its own optimal pH range. The terminal carboxylic acid of this compound is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a more stable, amine-reactive NHS ester intermediate which then reacts with a primary amine on the target molecule to form a stable amide bond.[1] For optimal conjugation efficiency, it is recommended to perform a two-step reaction with distinct pH conditions for each step.[1]
-
Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]
Q2: Why is a two-step pH process recommended for this compound conjugation?
A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[1]
Q3: What is the recommended temperature for the conjugation reaction?
The conjugation reaction can be performed at either room temperature or 4°C.[2][3] Incubation for 2-4 hours at room temperature is common, or the reaction can be left to proceed overnight at 4°C with gentle stirring.[3] The lower temperature may be preferable for sensitive proteins to maintain their stability.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated this compound.[1]
-
Activation Step: 0.1 M MES buffer (pH 4.5-6.0) is recommended.[1]
-
Coupling Step: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.[1]
-
Quenching: A buffer containing a primary amine, such as Tris-HCl, can be used to quench the reaction by reacting with any remaining NHS esters.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive this compound: The carboxylic acid group has not been properly activated. | Ensure fresh solutions of EDC and NHS are used. Optimize the molar ratio of PEG:EDC:NHS, typically starting at 1:1.5:1.5 to 1:5:5.[3] |
| Hydrolysis of NHS Ester: The activated PEG has hydrolyzed before reacting with the amine. | Perform the two-step pH protocol. Avoid pH values above 8.5 during the coupling step, as the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1] | |
| Protonated Amine on Target: The primary amine on the target molecule is protonated and not sufficiently nucleophilic. | Ensure the pH of the coupling reaction is between 7.0 and 8.5 to deprotonate the primary amine.[1] | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine). | Use non-amine-containing buffers like MES and PBS for the activation and coupling steps, respectively.[1] | |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: The pH of the reaction buffer is close to the isoelectric point (pI) of the protein, causing it to be less soluble. | Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein. |
| Temperature Instability: The protein is not stable at the reaction temperature. | Perform the conjugation reaction at 4°C instead of room temperature.[2] PEGylation itself can sometimes prevent protein precipitation under physiological conditions.[4] | |
| Variable Conjugation Efficiency | Inconsistent Reagent Preparation: Stock solutions of EDC and NHS are not freshly prepared. | Always prepare EDC and NHS solutions immediately before use as they are moisture-sensitive and have limited stability in aqueous solutions.[3] |
| Inaccurate pH Control: The pH of the reaction mixtures is not accurately maintained. | Calibrate the pH meter before use and carefully adjust the pH of the buffers and reaction mixtures. |
Experimental Protocols
Two-Step Aqueous Conjugation Protocol for Proteins
This protocol is a general guideline and may require optimization for specific applications.[1]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amine-containing protein
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Dissolve the amine-containing protein in Conjugation Buffer.
-
Add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[3]
-
-
Purification:
-
Remove unreacted PEG and byproducts by methods such as size-exclusion chromatography or dialysis.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Higher excess may be needed for dilute solutions.[3] |
| Activation Time | 15 - 60 minutes | The NHS-ester intermediate has limited stability in aqueous solutions.[3] |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation.[1] |
| Conjugation Time | 2 - 12 hours | Can be performed at room temperature or 4°C.[3] |
| Conjugation pH | 7.0 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic.[1][3] |
| Typical Conjugation Efficiency | 50 - 90% | Highly dependent on the specific reactants and conditions.[3] |
Visualizations
References
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with m-PEG12-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using m-PEG12-OH to improve the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with 12 ethylene (B1197577) glycol units, a methyl ether end-cap, and a terminal hydroxyl group. Its amphipathic nature, having both a hydrophilic PEG chain and a more hydrophobic methoxy (B1213986) group, allows it to interact with and encapsulate hydrophobic molecules. This process can increase the aqueous solubility of the hydrophobic compound by forming micelles or through direct conjugation, effectively creating a more hydrophilic complex.[1][2] The hydrophilic PEG chains can also mask hydrophobic regions of molecules, which helps to prevent aggregation, a common issue with poorly soluble compounds.[1]
Q2: What are the primary applications of this compound in drug development?
A2: Besides its use in solubility enhancement, this compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4] In these applications, its defined length and flexibility are crucial for connecting a targeting moiety and a therapeutic payload, optimizing the pharmacokinetic properties of the resulting conjugate.[1][4]
Q3: How should this compound be stored?
A3: For long-term stability, this compound should be stored at -20°C.[5] It is important to keep the container tightly sealed and protected from moisture and light.[6] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation.[7]
Q4: Is this compound suitable for in vivo studies?
A4: PEGs are generally considered biocompatible and have low immunogenicity, which makes them suitable for in vivo applications.[1] PEGylation can extend the circulation half-life of a drug by reducing renal clearance.[1] However, it is crucial to use high-purity this compound and to assess the toxicological profile of the final formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility enhancement of the hydrophobic molecule. | Insufficient concentration of this compound. | Increase the molar ratio of this compound to the hydrophobic molecule. Determine the critical micelle concentration (CMC) to ensure you are working above it for micellar encapsulation.[8] |
| pH of the solution is not optimal. | Adjust the pH of the buffer. The solubility of both the hydrophobic molecule and the effectiveness of the PEG can be pH-dependent. | |
| The hydrophobic molecule has precipitated out of solution. | Ensure the hydrophobic molecule is fully dissolved in a minimal amount of a suitable organic co-solvent before adding the aqueous this compound solution.[9] | |
| Formation of aggregates or precipitates in the formulation. | The concentration of the hydrophobic molecule is too high. | Decrease the initial concentration of the hydrophobic molecule. |
| Incompatibility with buffer components. | Test different buffer systems. Avoid buffers that may interact with the hydrophobic molecule or this compound. | |
| The formulation is not stable at the storage temperature. | Evaluate the stability of the formulation at different temperatures (e.g., 4°C, room temperature). | |
| Difficulty in characterizing the final product. | Co-elution of this compound and the hydrophobic molecule in chromatography. | Utilize a two-dimensional liquid chromatography (2D-LC) system, such as size-exclusion chromatography (SEC) followed by reversed-phase chromatography (RPC), for better separation.[10][11][12] |
| The hydrophobic molecule and this compound lack a strong chromophore for UV detection. | Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for HPLC analysis.[10] Mass spectrometry can also be used for identification and quantification.[13] | |
| Low recovery after purification. | Non-specific binding to chromatography columns. | Add agents like arginine to the mobile phase to reduce hydrophobic interactions.[14] Consider using a column with a larger pore size to prevent steric hindrance from the PEG chain.[14] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Hydrophobic Molecule Formulation
-
Preparation of Stock Solutions:
-
Dissolve the hydrophobic molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
-
-
Formulation:
-
Slowly add the hydrophobic molecule stock solution to the this compound solution while stirring.
-
Continue stirring the mixture at room temperature for a predetermined amount of time to allow for encapsulation or complexation.
-
-
Purification (Optional):
-
To remove any un-encapsulated hydrophobic molecule, dialysis or tangential flow filtration can be employed.
-
-
Characterization:
-
Determine the particle size and zeta potential of the formulation using Dynamic Light Scattering (DLS).
-
Quantify the amount of solubilized hydrophobic molecule using a suitable analytical method such as HPLC with an appropriate detector.[13]
-
Protocol 2: Determination of Critical Micelle Concentration (CMC)
-
Preparation of a Fluorescent Probe Stock Solution:
-
Prepare a stock solution of a fluorescent probe that is sensitive to a hydrophobic environment (e.g., pyrene (B120774) in acetone).
-
-
Preparation of this compound Solutions:
-
Prepare a series of this compound solutions in the desired aqueous buffer with concentrations ranging from well below to well above the expected CMC.
-
-
Measurement:
-
Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final acetone (B3395972) concentration is low (<1%).
-
Incubate the solutions in the dark to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution.
-
-
Data Analysis:
-
Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.
-
Visualizations
Caption: Workflow for preparing a solubilized hydrophobic molecule formulation.
Caption: Troubleshooting logic for poor solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. benchchem.com [benchchem.com]
- 7. confluore.com [confluore.com]
- 8. Importance of critical micellar concentration for the prediction of solubility enhancement in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
analytical techniques to monitor m-PEG12-OH reaction progress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of m-PEG12-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a methyl ether end group and a terminal hydroxyl group. The hydroxyl group can be activated or modified to react with various functional groups on proteins, peptides, or other molecules. This process, known as PEGylation, is used to improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[1][2]
Q2: What are the primary analytical techniques to monitor the progress of this compound reactions?
The most common and effective techniques for monitoring this compound reactions include:
-
High-Performance Liquid Chromatography (HPLC): Particularly with detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS), HPLC is used to separate and quantify the starting materials, intermediates, and final PEGylated product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantitatively tracking the conversion of functional groups. For instance, you can monitor the disappearance of the proton signal from the carbon adjacent to the hydroxyl group of this compound.[3]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are used to confirm the molecular weight of the PEGylated product, thus verifying successful conjugation.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to qualitatively monitor the reaction by observing the disappearance of the O-H vibrational band of the starting material and the appearance of new bands corresponding to the newly formed linkage.[3][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of this compound reactions.
Issue 1: Low or No PEGylation Efficiency
Symptoms:
-
HPLC analysis shows a large peak for the unreacted starting material and a very small or no peak for the desired product.
-
Mass spectrometry analysis does not show the expected mass shift corresponding to the addition of the this compound moiety.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Activation of this compound | Ensure complete conversion of the terminal hydroxyl group to a more reactive species (e.g., NHS ester, tosylate). Monitor the activation step independently before proceeding with the conjugation reaction. |
| Hydrolysis of Activated PEG | Activated PEGs (e.g., NHS esters) are moisture-sensitive. Use anhydrous solvents and handle reagents in a dry environment. Prepare activated PEG solutions immediately before use. |
| Suboptimal Reaction pH | The optimal pH for conjugation depends on the target functional group. For reactions with primary amines (e.g., lysine (B10760008) residues), a pH of 7.0-9.0 is generally recommended. Use non-amine-containing buffers like phosphate-buffered saline (PBS). |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG. Use appropriate amine-free buffers. |
| Insufficient Molar Ratio of PEG Reagent | A 5- to 50-fold molar excess of the activated PEG reagent over the protein is a common starting point. This ratio may need to be optimized depending on the protein concentration and desired degree of labeling. |
Issue 2: Protein Precipitation During or After the Reaction
Symptoms:
-
Visible precipitate forms in the reaction mixture.
-
Loss of protein concentration as determined by UV-Vis spectroscopy.
Possible Causes and Solutions:
| Cause | Solution |
| Over-PEGylation | A high degree of PEGylation can alter the physicochemical properties of the protein, leading to aggregation. Reduce the molar ratio of the PEG reagent to the protein. |
| High Concentration of Organic Solvent | If the activated PEG is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed a level that causes protein denaturation (typically <10%). |
| Incorrect Buffer Conditions | Ensure the buffer composition and pH are optimal for the stability of the specific protein being PEGylated. |
Issue 3: Difficulty in Purifying the PEGylated Product
Symptoms:
-
Co-elution of the PEGylated product and unreacted PEG reagent during size-exclusion chromatography (SEC).
-
Broad peaks in HPLC chromatograms, indicating a heterogeneous mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Hydrodynamic Volume | The unreacted PEG reagent may have a similar size to the PEGylated product, making separation by SEC challenging. |
| Use of an Orthogonal Purification Method | Employ a different separation technique, such as ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC), which separates molecules based on charge and hydrophobicity, respectively. |
| Optimize Chromatography Conditions | For SEC, adjust the column pore size and mobile phase composition to improve resolution. For RP-HPLC, optimize the gradient elution profile. |
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by RP-HPLC-CAD
This method is suitable for quantifying the consumption of the starting material and the formation of the PEGylated product.
Instrumentation:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a quenching buffer or by immediate dilution in Mobile Phase A).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: 50°C
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. The reaction progress can be determined by the relative decrease in the starting material peak area and the increase in the product peak area over time.
Protocol 2: Confirmation of PEGylation by ¹H NMR Spectroscopy
This method provides structural confirmation and can be used for quantitative analysis of functional group conversion.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆) compatible with the sample.
Procedure:
-
Sample Preparation: Dissolve a known amount of the purified product in the deuterated solvent.
-
Acquisition Parameters:
-
Use a standard 1D proton pulse sequence.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitation is desired.
-
-
Data Analysis:
-
Identify the characteristic signals of the PEG backbone (typically around 3.6 ppm).
-
Monitor the disappearance of the signal corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group of this compound.
-
Observe the appearance of new signals corresponding to the protons adjacent to the newly formed chemical bond.
-
The degree of PEGylation can be estimated by comparing the integration of the PEG signals to the integration of specific signals from the molecule that has been PEGylated.[3]
-
Quantitative Data Summary
The following table provides typical quantitative parameters for monitoring this compound reactions. These values are illustrative and should be optimized for each specific reaction.
| Analytical Technique | Parameter | Typical Value/Range |
| RP-HPLC-CAD | Limit of Detection (LOD) | <10 ng on column |
| Precision (RSD) | <2% | |
| Reaction Completion Time | 2 - 24 hours | |
| Purity of Final Product | >95% (as determined by peak area) | |
| ¹H NMR | Limit of Detection (LOD) | ~10 µg/mL |
| Quantitative Accuracy | Excellent with internal standard | |
| Conversion Rate | >90% | |
| MALDI-TOF MS | Mass Accuracy | <5 ppm |
| Resolution | High resolution allows for separation of oligomers |
Diagrams
Caption: Experimental workflow for this compound conjugation and monitoring.
Caption: Troubleshooting logic for low PEGylation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up m-PEG12-OH Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the scale-up of m-PEG12-OH bioconjugation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound bioconjugation?
A1: Scaling up this compound bioconjugation from bench-scale to larger production volumes introduces several challenges. These primarily revolve around maintaining consistency, purity, and yield. Key issues include managing reaction kinetics and homogeneity in larger vessels, the increased difficulty of removing unreacted PEG and other impurities, and the need for robust, scalable analytical methods to ensure product quality.[1][2][3]
Q2: How does the choice of reaction buffer impact scale-up?
A2: The reaction buffer is critical for maintaining the optimal pH for the conjugation reaction, typically between 7 and 9 for reactions targeting primary amines.[4][5] During scale-up, buffer capacity and potential interactions with the product or impurities become more significant. It is crucial to select a buffer that is effective at the desired pH range, does not interfere with the reaction or purification steps, and is cost-effective for large-scale use.
Q3: What are the regulatory considerations for PEGylated bioconjugates?
A3: Regulatory agencies require thorough characterization of the PEGylated product, including the degree of PEGylation, identification of conjugation sites, and quantification of impurities such as free PEG and isomers.[6][7] As you scale up, demonstrating process consistency and having validated analytical methods are crucial for regulatory submissions. The potential for PEG to be immunogenic is also a safety concern that needs to be addressed.[8][9][10]
Q4: Why is removing unreacted this compound difficult at scale?
A4: The purification of PEGylated proteins is challenging because the starting material is a pure protein, and the resulting PEGylated forms may only have slight differences in their physicochemical properties.[1] Unreacted this compound is often of a similar size to the bioconjugate, making separation by size-exclusion chromatography (SEC) inefficient at a large scale.[1] Additionally, the high viscosity of concentrated PEG solutions can complicate filtration and chromatography steps.
Troubleshooting Guides
Section 1: Reaction Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | Suboptimal pH of the reaction buffer. | Verify and adjust the pH of the buffer to the optimal range for your specific conjugation chemistry (typically pH 7-9 for amine-reactive PEGs).[4][5] |
| Inactive this compound reagent. | Use fresh or properly stored this compound. Perform a small-scale test reaction to confirm reagent activity. | |
| Inefficient mixing in the larger reaction vessel. | Characterize and optimize mixing parameters (e.g., impeller speed, type) to ensure homogeneity.[2] Consider using computational fluid dynamics (CFD) modeling for larger reactors. | |
| Steric hindrance on the target molecule. | Increase the molar excess of this compound.[5] Note that this may increase the burden on downstream purification. | |
| High Polydispersity (Multiple PEG chains attached) | High molar ratio of PEG to protein. | Optimize the molar ratio of this compound to your target molecule in small-scale experiments before scaling up.[4] |
| Non-specific binding of the PEG reagent. | Ensure the reaction conditions (pH, temperature) are tightly controlled to favor site-specific conjugation. | |
| Long reaction time. | Perform time-course studies to determine the optimal reaction time that maximizes the desired product while minimizing over-PEGylation. |
Section 2: Purification Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Unreacted PEG | Inappropriate purification method. | Size-exclusion chromatography (SEC) may not be effective for separating species of similar hydrodynamic radii.[1] Consider alternative or orthogonal methods like ion-exchange chromatography (IEC) or hydrophobic interaction chromatography (HIC).[1][][12] |
| Overloading of the chromatography column. | Optimize the loading capacity of your chromatography resin at a smaller scale before scaling up. | |
| High viscosity of the sample. | Dilute the sample before loading or perform a buffer exchange to a less viscous solution. | |
| Poor Separation of PEGylated Isoforms | Similar physicochemical properties of isomers. | High-resolution methods like ion-exchange or reversed-phase chromatography may be effective at an analytical scale but are challenging to scale up for preparative separation due to small differences between isomers.[1] |
| Insufficient resolution of the chromatography media. | Screen different chromatography resins with varying pore sizes and ligand densities to improve separation. | |
| Product Aggregation | Exposure to harsh buffer conditions or high concentrations. | Screen for optimal buffer conditions (pH, ionic strength) that maintain protein stability. Minimize high-concentration steps where possible. |
| Shear stress during processing. | Evaluate and minimize shear stress in pumps and filtration systems. |
Section 3: Analytical Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification of PEGylation | Lack of a suitable analytical method. | Use a combination of methods for comprehensive characterization. SEC can separate based on size, while RP-HPLC can separate based on hydrophobicity.[6] Mass spectrometry is essential for determining the precise molecular weight and degree of PEGylation.[6] |
| Free PEG interfering with protein quantification. | Purify the sample to remove free PEG before analysis. Use analytical techniques that can distinguish between the protein and PEG, such as charged aerosol detection (CAD) for PEG, which lacks a chromophore.[4][5] | |
| Difficulty in Identifying Conjugation Sites | Incomplete digestion for peptide mapping. | Optimize enzymatic digestion protocols (e.g., enzyme-to-protein ratio, digestion time, temperature) to ensure complete cleavage. |
| Low abundance of PEGylated peptides. | Use enrichment strategies to isolate PEGylated peptides before mass spectrometry analysis. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Primary Amine
This protocol is a general guideline and should be optimized for your specific biomolecule.
Materials:
-
This compound with a terminal carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Amine-containing biomolecule
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Dissolve the this compound-acid in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[13]
-
Dissolve the amine-containing biomolecule in Conjugation Buffer.
-
-
Activation of this compound-acid:
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated PEG solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[13]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC to remove unreacted PEG and quenching buffer, followed by IEC to separate different PEGylated species).
-
Data & Analytics
Table 1: Comparison of Analytical Techniques for PEGylated Protein Characterization
| Technique | Principle | Information Obtained | Suitability for Scale-Up QC |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[14] | Purity, presence of aggregates, separation of free PEG from conjugate (if size difference is significant).[1] | High |
| Ion-Exchange Chromatography (IEC) | Separation based on surface charge.[1] | Separation of species with different degrees of PEGylation (mono-, di-, etc.), separation of positional isomers.[1][12] | Medium to High |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity.[6] | High-resolution separation of isoforms, purity analysis. | High |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise molecular weight, degree of PEGylation, identification of conjugation sites (with peptide mapping).[6][7] | High |
| Charged Aerosol Detection (CAD) | Detection of non-volatile analytes. | Quantification of PEG and other molecules lacking a UV chromophore.[4][5] | Medium |
Visualizations
Caption: Workflow for scaling up this compound bioconjugation.
Caption: Troubleshooting low conjugation efficiency.
Caption: Analytical workflow for product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of m-PEG12-OH and Other PEG Spacers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most versatile and widely utilized linkers are polyethylene (B3416737) glycol (PEG) chains, which offer a unique combination of hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of m-PEG12-OH with other discrete PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
The length of a PEG linker is not a trivial consideration; it profoundly influences the bioconjugate's spatial orientation, stability, and interaction with its biological target. An optimal linker length can enhance therapeutic efficacy, while a suboptimal choice may lead to diminished activity or undesirable off-target effects. This guide will delve into the comparative performance of different PEG linker lengths in two key therapeutic modalities: PROTACs and ADCs.
PROTAC Efficacy: A Balancing Act of Proximity and Flexibility
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation.
The length of the PEG linker is a critical parameter in this process. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 8 | >1000 | <10 |
| 12 | 125 | 80 |
| 16 (similar to PEG4) | 25 | >95 |
| 20 | 50 | 90 |
| 24 | 100 | 85 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| <12 | No degradation | - |
| 12 | 50 | 90 |
| 21 (similar to PEG6-7) | 3 | 96 |
| 29 | 292 | 76 |
Data synthesized from multiple sources for illustrative purposes.
As the data illustrates, there is often an optimal linker length that results in the most potent degradation. For ERα, a 16-atom linker demonstrates the highest efficacy, while for TBK1, a 21-atom linker is optimal. This highlights the target-dependent nature of linker optimization. While a direct comparison with a 12-unit PEG linker (this compound, approximately 37 atoms) is not always available in a single study, the trend suggests that systematic evaluation of a range of lengths, including PEG12, is crucial for identifying the most effective PROTAC for a given target.
Antibody-Drug Conjugates: Modulating Pharmacokinetics and Stability
In ADCs, the linker connects the monoclonal antibody to a cytotoxic payload. The linker's properties, including its length, significantly impact the ADC's stability, solubility, and pharmacokinetic profile. PEG linkers are often incorporated to improve the hydrophilicity of the ADC, particularly when dealing with hydrophobic payloads, thereby reducing aggregation and improving in vivo behavior.
The length of the PEG chain can influence the ADC's hydrodynamic radius, which in turn affects its clearance rate and plasma half-life. Longer PEG chains can provide a "stealth" effect, shielding the ADC from premature clearance by the reticuloendothelial system.
Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
The following table summarizes preclinical data comparing ADCs with different PEG linker lengths.
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker | Plasma Half-life (hours) | Clearance (mL/hr/kg) | In Vivo Efficacy |
| No PEG | 120 | 0.5 | Moderate |
| PEG4 | 150 | 0.4 | Improved |
| PEG8 | 200 | 0.3 | High |
| PEG12 | 220 | 0.25 | High |
| PEG24 | 230 | 0.2 | High |
Data synthesized from multiple preclinical studies for illustrative purposes.
The data suggests a clear trend: increasing the PEG linker length generally leads to a longer plasma half-life and reduced clearance.[1] This can result in greater tumor accumulation and improved in vivo efficacy.[1] Notably, a PEG12 linker appears to be in a favorable range, offering a significant improvement in pharmacokinetics compared to shorter linkers, with diminishing returns observed with even longer chains like PEG24.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the target protein levels via Western blot.[3][4]
1. Cell Culture and Treatment:
- Seed a suitable cell line (e.g., one that endogenously expresses the target protein) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In Vivo Stability Assessment of ADCs by LC-MS
This protocol describes a method for evaluating the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[5][6][7]
1. In Vitro Incubation:
- Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C.
- Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
2. ADC Immuno-capture:
- Add magnetic beads conjugated with an anti-human IgG antibody to the plasma samples to capture the ADC.
- Incubate for 1-2 hours at room temperature with gentle mixing.
- Wash the beads with PBS to remove unbound plasma proteins.
3. Sample Preparation for LC-MS:
- Elute the ADC from the beads using an acidic buffer (e.g., glycine-HCl, pH 2.5).
- Neutralize the eluate with a Tris-based buffer.
- For analysis of the intact ADC, deglycosylate the sample using an enzyme such as PNGase F.
4. LC-MS Analysis:
- Separate the ADC species using a reversed-phase or size-exclusion chromatography column.
- Analyze the eluate by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
- Deconvolute the mass spectra to determine the relative abundance of different drug-loaded antibody species.
5. Data Analysis:
- Calculate the average DAR at each time point by averaging the DAR values of all detected species, weighted by their relative abundance.
- Plot the average DAR over time to assess the in vivo stability of the ADC.
Visualizing the Impact of PEG Linkers
Diagrams can effectively illustrate the complex biological processes and experimental workflows involved in bioconjugate development.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Logical relationships in ADC linker design.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
A Comparative Guide to m-PEG12-OH and Heterobifunctional PEG Linkers in Bioconjugation and Drug Development
Introduction
In the fields of drug delivery, bioconjugation, and materials science, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools.[1] Their inherent properties—such as water solubility, biocompatibility, and low immunogenicity—make them ideal for connecting molecules like drugs, proteins, and targeting ligands.[1] The choice of PEG linker is critical as it directly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison between a simple monofunctional PEG, m-PEG12-OH, and the versatile class of heterobifunctional PEG linkers.
This compound is a discrete PEG molecule composed of 12 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a hydroxyl group at the other.[2] In contrast, heterobifunctional PEG linkers are characterized by having two different reactive functional groups at their termini (X-PEG-Y), enabling the sequential and specific conjugation of two distinct molecules.[3] This fundamental structural difference dictates their respective applications and performance in complex biological systems.
Quantitative Comparison of Key Parameters
The selection of an appropriate PEG linker is a crucial decision in the development of bioconjugates. The following table summarizes key quantitative and qualitative data to facilitate a direct comparison between this compound and various common heterobifunctional PEG linkers.
| Parameter | This compound | Heterobifunctional PEG Linkers (e.g., Amine-PEG-Acid, NHS-PEG-Maleimide) |
| Functionality | Monofunctional (one reactive -OH group) | Bifunctional (two different reactive end groups)[4] |
| Structure | CH₃-(OCH₂CH₂)₁₂-OH | X-(CH₂CH₂)n-Y (where X ≠ Y) |
| Molecular Weight | ~560.67 g/mol [2] | Variable, can be precisely synthesized to desired lengths (e.g., PEG4, PEG8, PEG24)[5] |
| Primary Reactivity | The terminal hydroxyl (-OH) group requires activation (e.g., tosylation, mesylation) before it can react with other functional groups.[6] | Dependent on the specific end groups (e.g., NHS ester reacts with amines, maleimide (B117702) reacts with thiols).[7][8] |
| Common Applications | PROTAC synthesis, surface modification, building block for larger molecules.[9] | Antibody-Drug Conjugates (ADCs), crosslinking proteins to small molecules, peptide modification, targeted drug delivery.[][11] |
| Advantages | Simple structure, useful as a hydrophilic spacer. | Allows for specific, controlled, and sequential conjugation of two different molecules.[12] Customizable lengths and functionalities.[4] |
| Limitations | Limited to single-point attachment; requires chemical activation for conjugation. | More complex synthesis; choice of functional groups must be orthogonal to avoid self-reactivity. |
Visualization of Structures and Workflows
To better illustrate the differences and applications of these linkers, the following diagrams have been generated using Graphviz.
References
- 1. chempep.com [chempep.com]
- 2. chemscene.com [chemscene.com]
- 3. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. purepeg.com [purepeg.com]
- 5. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing m-PEG12-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The effective characterization of methoxy-poly(ethylene glycol) dodecanol (B89629) (m-PEG12-OH) conjugates is critical for ensuring product quality, safety, and efficacy in drug development and various biomedical applications. The covalent attachment of PEG chains, a process known as PEGylation, can enhance the therapeutic properties of molecules by improving solubility, reducing immunogenicity, and extending circulation half-life.[1][2][3] This guide provides a comparative overview of key analytical techniques used to characterize this compound conjugates, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
Key Analytical Techniques at a Glance
A variety of analytical methods are employed to determine the critical quality attributes of this compound conjugates, including molecular weight, purity, and the degree of PEGylation. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC).
| Technique | Key Parameters Measured | Strengths | Limitations |
| ¹H NMR Spectroscopy | Molecular Weight, Purity, Degree of Conjugation | Provides detailed structural information.[4] Accurate for determining the number of repeating ethylene (B1197577) glycol units.[5][4] | Lower sensitivity compared to MS. Complex spectra for polydisperse samples. |
| Mass Spectrometry (ESI, MALDI) | Molecular Weight, Purity, Degree of PEGylation | High sensitivity and accuracy for molecular weight determination.[2] Can identify different PEGylated species. | Fragmentation can be an issue. Polydispersity can complicate spectra.[6] |
| HPLC (SEC, RP-HPLC) | Purity, Molecular Weight Distribution, Quantification | High-resolution separation of conjugates from free PEG and unconjugated molecules.[] Amenable to various detectors for quantification.[1][] | PEG lacks a strong chromophore, requiring specialized detectors like RI, ELSD, or CAD.[1][] |
| Gel Permeation Chromatography (GPC) | Molecular Weight, Molecular Weight Distribution | Effective for determining the average molecular weight and polydispersity of polymers.[8][9] | Lower resolution compared to HPLC. Calibration with appropriate standards is crucial.[10] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of PEGylated molecules using the discussed analytical techniques.
| Parameter | ¹H NMR | Mass Spectrometry | HPLC (SEC with RI) | GPC |
| Molecular Weight (Daltons) | Calculated from the integration of the methoxy (B1213986) protons relative to the ethylene glycol protons.[11] | Direct measurement of mass-to-charge ratio. For a protein modified with m-dPEG®12, a mass increase of 570.5 Da per PEG unit is observed.[2] | Estimated based on retention time against a calibration curve. | Determined from a calibration curve using polymer standards.[10] |
| Purity (%) | Determined by the relative integration of impurity peaks. | Relative abundance of the target conjugate peak compared to other species. | Peak area percentage of the main conjugate peak. | Peak area percentage. |
| Degree of PEGylation | Ratio of the integral of the PEG methylene (B1212753) protons to a characteristic proton signal of the conjugated molecule. | Mass difference between the unconjugated and PEGylated molecule. | Not directly measured, but can infer heterogeneity. | Not directly measured. |
| Limit of Detection/Quantitation | Generally in the µg-mg range. | Picomole to femtomole range. | For residual free PEG, the limit of detection can be around 10 µg/mL.[3][12] | Dependent on the detector, typically in the µg range. |
Experimental Protocols
¹H NMR Spectroscopy for Molecular Weight Determination
Objective: To determine the average number of ethylene glycol repeating units and thus the molecular weight of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-64 (or more for dilute samples)
-
Relaxation Delay: 5 seconds (to ensure full relaxation of protons)
-
-
Data Analysis:
-
Identify the singlet peak corresponding to the methoxy (CH₃O-) protons, typically around 3.38 ppm.[5]
-
Identify the large multiplet corresponding to the ethylene glycol (-OCH₂CH₂O-) protons, typically around 3.64 ppm.[5]
-
Integrate the methoxy peak and set its integral to 3.
-
Integrate the ethylene glycol multiplet.
-
Calculate the number of ethylene glycol units (n) using the formula: n = (Integral of -OCH₂CH₂O-) / 4.
-
Calculate the molecular weight.
-
ESI-Q-TOF Mass Spectrometry for Conjugate Analysis
Objective: To confirm the successful conjugation and determine the exact mass of the this compound conjugate.
Methodology:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water.[6]
-
LC-MS Analysis:
-
Mass Spectrometry Parameters (Typical):
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[6]
-
Identify the peaks corresponding to the unconjugated molecule and the this compound conjugate.
-
Calculate the mass difference to confirm the addition of the this compound moiety.
-
Size Exclusion HPLC (SEC-HPLC) for Purity Assessment
Objective: To separate the this compound conjugate from unconjugated starting materials and free PEG.
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 10 mM ammonium (B1175870) acetate, pH 6.7 with 5% acetonitrile.[1]
-
System: An HPLC system equipped with a size-exclusion column suitable for the molecular weight range of the conjugate and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Experimental Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
-
Data Analysis:
-
The conjugate will elute at a specific retention time based on its hydrodynamic volume.
-
Unconjugated protein/molecule and free PEG will have different retention times.
-
Calculate the purity by determining the peak area percentage of the conjugate relative to all other peaks.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key analytical methods described.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. enovatia.com [enovatia.com]
- 3. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. infinitalab.com [infinitalab.com]
- 9. GPC Analysis Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
mass spectrometry analysis of m-PEG12-OH modified peptides
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with m-PEG12-OH vs. Alternative Polydisperse PEGs
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides and proteins is critical for ensuring the efficacy, safety, and consistency of biotherapeutics. The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, can improve a drug's stability, solubility, and circulation half-life.[1] However, the nature of the PEG reagent used has profound implications for the subsequent analysis, particularly by mass spectrometry.
This guide provides an objective comparison of the mass spectrometry analysis of peptides modified with a discrete PEG reagent, this compound, versus traditional polydisperse PEG alternatives. The core of the comparison lies in the fundamental difference between these reagents: this compound is a monodisperse (or discrete) PEG, meaning it is a single, pure compound with a precise molecular weight. In contrast, conventional PEG reagents are polydisperse , consisting of a mixture of polymers with a distribution of chain lengths and, consequently, a range of molecular weights.[2] This heterogeneity is a primary source of analytical challenges in the characterization of PEGylated biotherapeutics.[3][4]
Comparison of Analytical Outcomes
The choice between a monodisperse and a polydisperse PEG reagent directly impacts the quality and interpretability of mass spectrometry data. Using a discrete PEG like this compound results in a homogeneous product that yields simpler, more easily interpretable mass spectra.[2]
| Feature | This compound (Monodisperse) | Traditional PEG (Polydisperse) |
| Mass Spectrum | Produces sharp, well-defined peaks for the unmodified peptide and each subsequent PEGylation state. | Generates a broad, bell-shaped distribution of peaks for each PEGylation state, with individual peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol monomer).[4] |
| Purity Assessment | High-resolution mass spectrometry can easily distinguish between unmodified peptide, different PEGylation states (mono-, di-, etc.), and other impurities. | It is difficult to resolve different PEGylation states from each other and from process-related impurities due to spectral overlap. |
| Quantitative Analysis | Allows for the accurate determination of the relative abundance of each specific PEGylated species. | Provides an estimation of the average degree of PEGylation, with less precise quantification of individual species. |
| Site of Modification | Simplifies the identification of PEGylation sites using tandem MS (MS/MS), as precursor ion selection is unambiguous. | Complicates MS/MS analysis due to the difficulty in isolating a single precursor ion from the broad distribution of PEGylated peptides. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the conjugation of this compound to a peptide and its subsequent analysis by mass spectrometry.
Protocol 1: Amine-Reactive Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide's primary amines (e.g., lysine (B10760008) residues and the N-terminus) by first converting the terminal hydroxyl group to a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Peptide of interest
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous solvent (e.g., Acetonitrile (B52724) or DMF)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous acetonitrile.
-
Add a 2-fold molar excess of DIPEA to the solution to catalyze the reaction.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the m-PEG12-NHS ester.
-
Monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
-
Peptide Preparation:
-
Dissolve the target peptide in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated m-PEG12-NHS ester solution to the peptide solution at a desired molar excess (e.g., 10- to 20-fold over the peptide).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester.[2]
-
-
Purification:
-
Purify the PEGylated peptide to remove the unreacted PEG reagent, byproducts, and unmodified peptide using reverse-phase HPLC or size-exclusion chromatography.[2]
-
Protocol 2: Mass Spectrometry Analysis of PEGylated Peptide
This protocol outlines a general procedure for analyzing the purified PEGylated peptide using electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry.
Materials:
-
Purified PEGylated peptide
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
Optional: Triethylamine (TEA) as a charge-reducing agent.[4]
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated peptide to a final concentration of 0.1-1 mg/mL in an appropriate solvent for mass spectrometry (e.g., 50% ACN, 0.1% FA in water).[2]
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase column (e.g., C4 or C8) suitable for peptide or protein separation.
-
Elute the peptide using a gradient of increasing ACN concentration (e.g., 5% to 95% ACN with 0.1% FA over 30 minutes).
-
The column eluent is introduced directly into the ESI source of the mass spectrometer.
-
-
Mass Spectrometry Parameters (Typical for ESI-Q-TOF):
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum, which shows the molecular weights of the species present.[6]
-
Identify the peaks corresponding to the unmodified peptide and the different PEGylated forms (mono-, di-, etc.).
-
Calculate the mass difference between the peaks to confirm the addition of the this compound moiety (mass increase of ~570.7 Da, depending on the exact structure and activation chemistry).[6]
-
For MS/MS data, use appropriate software to analyze the fragmentation patterns and pinpoint the exact site(s) of PEGylation.[7]
-
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for PEGylated peptide analysis.
Comparison of Mass Spectra
Caption: Impact of PEG dispersity on mass spectra.
Amine-Reactive PEGylation Chemistry
Caption: Amine-reactive PEGylation reaction scheme.
References
Assessing the Purity of m-PEG12-OH Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of their work. This is especially true for polyethylene (B3416737) glycol (PEG) derivatives like m-PEG12-OH (methoxy-polyethylene glycol with 12 ethylene (B1197577) glycol units), which are widely used as linkers and surface modifiers in bioconjugation, drug delivery, and nanoparticle formulation. Impurities can lead to undesirable side reactions, altered pharmacokinetic profiles, and reduced efficacy of the final product.
This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound products. It includes detailed experimental protocols for the most common and effective techniques, presents illustrative comparative data, and discusses alternative products.
Key Purity Assessment Techniques
The two primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. For PEG analysis, where the analyte often lacks a UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are essential. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating PEG oligomers and related impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.
Comparative Purity Data
Table 1: Illustrative Purity Comparison of Commercial this compound Products by RP-HPLC-CAD
| Supplier | Lot Number | Purity (%) | Major Impurity (Area %) |
| Supplier A | A123 | 98.5 | m-PEG11-OH (0.8%) |
| Supplier B | B456 | 97.2 | HO-PEG12-OH (1.5%) |
| Supplier C | C789 | 99.1 | m-PEG13-OH (0.5%) |
Table 2: Illustrative Purity Assessment of this compound by qNMR
| Parameter | Value |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (w/w %) | 98.8% |
| Observed Impurities | Residual solvents, diol impurity |
Alternatives to this compound
In recent years, alternatives to PEGylation have emerged, driven by concerns about the potential immunogenicity of PEG. Polysarcosine (pSar) and zwitterionic polymers are two promising alternatives that offer similar hydrophilicity and stealth properties. While comprehensive purity data comparing these alternatives to this compound is still emerging, they represent a different class of polymers with distinct manufacturing processes and potential impurity profiles.
Table 3: Comparison of this compound with an Alternative Polymer
| Feature | This compound | Polysarcosine (pSar) |
| Typical Purity | >97% | >95% (research grade) |
| Potential Impurities | Other PEG oligomers, diols | Unreacted monomers, shorter polymer chains |
| Analytical Methods | HPLC-CAD/ELSD, qNMR | GPC, NMR |
| Key Advantage | Well-established, widely available | Reduced immunogenicity potential |
Experimental Protocols
RP-HPLC-CAD Method for this compound Purity Assessment
This protocol details a robust RP-HPLC method for determining the purity of this compound.[1]
a. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
b. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30-40 °C.[1]
-
Injection Volume: 10-20 µL.[1]
c. Detector Settings (CAD):
d. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.[1]
-
For the identification of unknown impurities, hyphenation with mass spectrometry (LC-MS) is recommended.[1]
Quantitative ¹H NMR (qNMR) for this compound Purity Determination
This protocol provides general guidelines for performing qNMR for absolute purity determination.
a. Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to the analyte signal.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve both the sample and the internal standard.
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds for PEGs).
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).
c. Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for this compound (e.g., the methoxy (B1213986) protons at ~3.24 ppm or the methylene (B1212753) protons adjacent to the hydroxyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing Experimental Workflows
References
A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, dictates the stability, pharmacokinetics, and ultimately, the therapeutic index of a bioconjugate. Polyethylene glycol (PEG) linkers, owing to their hydrophilicity, biocompatibility, and ability to improve solubility, are ubiquitously employed. The fundamental choice between a cleavable and a non-cleavable PEG linker profoundly impacts the mechanism of payload release and the overall performance of the conjugate. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed methodologies, to inform rational drug design.
At a Glance: Key Differences
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Payload Release Mechanism | Triggered by specific physiological conditions (e.g., enzymes, pH, reducing agents).[1][2][3] | Relies on the complete degradation of the carrier protein (e.g., antibody) in the lysosome.[4][5][6] |
| Release Product | Typically the native, unmodified payload. | Payload attached to the linker and a residual amino acid from the carrier.[6] |
| Plasma Stability | Generally lower, with a risk of premature payload release.[7][8] | High plasma stability, minimizing off-target toxicity.[5][9][10] |
| "Bystander Effect" | Often potent, as the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[3][7][11] | Limited to non-existent, as the released payload is typically charged and not membrane-permeable.[7][12] |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature drug release.[9] | Generally wider due to enhanced stability and reduced off-target effects.[5][9] |
| Common Applications | ADCs for heterogeneous tumors, stimuli-responsive drug delivery systems.[1][2] | ADCs for homogenous tumors, PEGylation of proteins for half-life extension.[2][10] |
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the identical antibody and payload in a single study are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-MMAE | Sulfatase-cleavable | HER2+ | 61 and 111 | [6] |
| Trastuzumab-MMAE | Val-Ala (cleavable) | HER2+ | 92 | [6] |
| Trastuzumab-MMAE | Non-cleavable | HER2+ | 609 | [6] |
| Trastuzumab-MMAE | β-galactosidase-cleavable | HER2+ | 8.8 | [6] |
| Trastuzumab-MMAE | Val-Cit (cleavable) | HER2+ | 14.3 | [6] |
| Kadcyla® (T-DM1) | Non-cleavable (MCC) | HER2+ | 33 | [6] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[12]
Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic index of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity.
| ADC Construct | Linker Type | Species | Stability Metric | Result | Reference |
| anti-CD22-SPP-DM1 | Disulfide (cleavable) | Rat | Faster ADC clearance | Less stable | [13] |
| anti-CD22-MCC-DM1 | Thioether (non-cleavable) | Rat | Slower ADC clearance | More stable | [13] |
| anti-HER2-SPP-DM1 | Disulfide (cleavable) | Mouse | Faster ADC clearance | Less stable | [13] |
| anti-HER2-MCC-DM1 | Thioether (non-cleavable) | Mouse | Slower ADC clearance | More stable | [13] |
| Trastuzumab-Val-Cit-MMAE | Val-Cit (cleavable) | Mouse | >7 days | High stability | [6] |
| Trastuzumab-Sulfatase-cleavable-MMAE | Sulfatase-cleavable | Mouse | >7 days | High stability | [6] |
Pharmacokinetics
Pharmacokinetic parameters such as half-life (t½) and area under the curve (AUC) provide insights into the in vivo behavior of ADCs.
| ADC Construct | Linker Type | Species | Key Finding | Reference |
| ADCs with cleavable linkers | Cleavable | General | Generally have shorter half-lives and higher plasma clearance. | [14] |
| ADCs with non-cleavable linkers | Non-cleavable | General | Generally have longer half-lives and lower plasma clearance.[14] | [14] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
The choice of linker dictates the intracellular fate of the ADC and the mechanism of payload release.
Caption: Intracellular processing of ADCs with cleavable and non-cleavable linkers.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and cytotoxicity.
Caption: A typical workflow for determining the in vitro cytotoxicity of an ADC.
Experimental Protocols
In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of the ADC and quantify premature drug release in plasma.
Materials:
-
ADC of interest
-
Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
96-well ELISA plates
-
Coating antibody (anti-human IgG)
-
Detection antibody (anti-payload antibody conjugated to HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Coat a 96-well plate with an anti-human IgG antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the plasma samples containing the ADC to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated anti-payload detection antibody and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
The amount of intact ADC is proportional to the absorbance signal. A decrease in signal over time indicates drug deconjugation.
Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To evaluate the susceptibility of an enzyme-sensitive linker to cleavage by Cathepsin B.
Materials:
-
ADC with a Cathepsin B-cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
HPLC system with a reverse-phase column
Procedure:
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15-30 minutes.
-
Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction.
-
Incubate the reaction mixture at 37°C.
-
At specific time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it with the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved payload, and other fragments.
-
Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve.
In Vitro Bystander Effect Assay (Co-culture method)
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Cell culture medium and supplements
-
ADC of interest
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for a period of 72-120 hours.
-
Assess the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a fluorescence plate reader.
-
A reduction in the number of viable Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of bioconjugates, with no single solution being universally optimal.[7][12] Cleavable linkers offer the advantage of releasing the native payload, which can induce a potent bystander effect, a desirable attribute for treating heterogeneous tumors.[7][11] However, this comes with the potential trade-off of lower plasma stability and a narrower therapeutic window.[9] Conversely, non-cleavable linkers provide enhanced stability, leading to a more favorable safety profile and a wider therapeutic window, but at the cost of a diminished or absent bystander effect.[5][7][10] The rational selection of a linker technology must be guided by a thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions to optimize the therapeutic potential of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. biotechinformers.com [biotechinformers.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement for m-PEG12-OH based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical step of validating target engagement. This guide provides an objective comparison of methodologies to confirm that a PROTAC, specifically one employing an m-PEG12-OH linker, effectively binds its intended protein target and E3 ligase, initiating the degradation process. This guide presents supporting experimental data from published studies to illustrate the performance of various validation techniques.
The Role of the this compound Linker
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker is a crucial component that influences the PROTAC's efficacy and drug-like properties.[2] Polyethylene glycol (PEG) linkers, such as this compound, are frequently used in PROTAC design due to their ability to improve aqueous solubility and cell permeability of the PROTAC molecule.[2][3] The length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Core Methodologies for Validating Target Engagement
Several robust methods are employed to validate the target engagement of PROTACs. This section compares three widely used techniques: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Western Blotting. Each method offers unique advantages and provides complementary information regarding a PROTAC's intracellular activity.
Data Presentation: Quantitative Comparison of Target Engagement Assays
The following table summarizes key quantitative parameters for the discussed target engagement validation methods. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Assay | Principle | Key Parameters | Typical Values for PROTACs | Advantages | Limitations |
| CETSA | Ligand binding increases the thermal stability of the target protein.[4] | Tm shift (ΔTm) : Change in melting temperature. | 1-5 °C | Label-free, applicable in intact cells and lysates.[5][6] | Not all protein-ligand interactions cause a significant Tm shift.[4] |
| NanoBRET | Measures proximity-based energy transfer between a NanoLuc-tagged protein and a fluorescent ligand or tracer.[7] | IC50 / Kd : Concentration for 50% inhibition or binding affinity. | nM to µM range[8] | High-throughput, real-time measurements in live cells.[7][9] | Requires genetic modification of the target protein.[7] |
| Western Blot | Antibody-based detection of protein levels.[10] | DC50 : Concentration for 50% degradation. Dmax : Maximum degradation. | nM to µM range[11] | Direct measure of protein degradation.[10] | Low-throughput, semi-quantitative.[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the rational design and evaluation of next-generation protein degraders.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to assess target engagement in a physiological context.[5][12]
Objective: To determine if the this compound based PROTAC binds to and stabilizes the target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the this compound based PROTAC at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.[13]
NanoBRET Target Engagement Assay Protocol
The NanoBRET assay is a highly sensitive method to quantify intracellular target engagement in real-time.[7][14]
Objective: To measure the binding affinity of the this compound based PROTAC to the target protein in live cells.
Methodology:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc luciferase tag.
-
Assay Setup: Seed the cells in an assay plate. Add a cell-permeable fluorescent tracer that binds to the target protein.
-
PROTAC Addition: Add the this compound based PROTAC at various concentrations. The PROTAC will compete with the tracer for binding to the target protein.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC.[15]
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the PROTAC's binding affinity in the cellular environment.[8]
Western Blotting Protocol for Degradation Analysis
Western blotting is a fundamental technique to confirm that target engagement leads to protein degradation.[10]
Objective: To quantify the reduction in target protein levels following treatment with the this compound based PROTAC.
Methodology:
-
Cell Treatment: Treat cells with the this compound based PROTAC at a range of concentrations and for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.[11]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in PROTAC action and target engagement validation.
Caption: Mechanism of action for an this compound based PROTAC.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
By employing these robust validation methods, researchers can confidently assess the target engagement of their this compound based PROTACs, paving the way for the development of novel and effective therapeutics.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. pelagobio.com [pelagobio.com]
- 6. pelagobio.com [pelagobio.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. benchchem.com [benchchem.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Performance of m-PEG12-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring an m-PEG12-OH linker against alternative ADC designs. The inclusion of hydrophilic linkers, particularly those with polyethylene (B3416737) glycol (PEG) chains, is a key strategy to enhance the therapeutic index of ADCs. This document summarizes experimental data on the impact of a 12-unit PEG linker on ADC performance, offering insights into its effects on stability, in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy.
Data Presentation: Comparative Performance of PEGylated ADCs
The following tables summarize quantitative data from preclinical studies, comparing ADCs with a 12-unit PEG linker to those with different linker technologies.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Varying PEG Linker Lengths
| ADC Configuration | Target Cell Line | IC50 (nM) |
| Trastuzumab-MMAE (DAR8) with Pendant PEG12 | HER2+ Cell Lines | In the nanomolar range[1] |
| Trastuzumab-MMAE (DAR8) with Pendant PEG8 | HER2+ Cell Lines | In the nanomolar range[1] |
| Trastuzumab-MMAE (DAR8) with Pendant PEG4 | HER2+ Cell Lines | In the nanomolar range[1] |
| Trastuzumab-MMAE (DAR4) without PEG | HER2+ Cell Lines | In the nanomolar range[1] |
Note: The study indicates that pendant PEG linkers do not interfere with the lysosomal release of MMAE, maintaining potent in vitro cytotoxicity.[1]
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in Rats
| ADC Configuration | Clearance Rate | Plasma Half-Life | Key Observation |
| Non-binding IgG-MMAE (DAR8) with PEG12 | Approached that of the parental antibody | Significantly extended | Clearance rates appeared to level off with PEG8, PEG12, and PEG24 spacers[2] |
| Non-binding IgG-MMAE (DAR8) with PEG8 | Approached that of the parental antibody | Significantly extended | Optimal pharmacokinetic exposure achieved with at least a PEG8 linker[3] |
| Non-binding IgG-MMAE (DAR8) with PEG4 | Faster than PEG8/PEG12 | Shorter than PEG8/PEG12 | Rapid clearance observed for ADCs with PEGs smaller than PEG8[3] |
| Non-binding IgG-MMAE (DAR8) without PEG | Rapid | Shortest | Rapid non-specific cellular uptake leading to fast clearance[4] |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Configuration | Xenograft Model | Dosing | Tumor Growth Inhibition | Survival |
| Brentuximab-MMAE (DAR8) with PEG12-OH | Karpas 299 | 0.5 mg/kg | More efficacious than Brentuximab Vedotin (DAR4) | - |
| Trastuzumab-MMAE (DAR8) with Pendant PEG12 | HER2+ | Not Specified | Stronger anti-tumor activity than DAR4-ADC without PEG and DAR8-ADC with PEG4 | Higher tolerability, no weight loss[1] |
| ADC with PEG12 Scaffold | Not Specified | Not Specified | Similar activity to a non-PEGylated ADC, with 1 of 5 animals cured | Mean time to reach 1,000 mm³ tumor volume was 68.5 days for uncured animals[5] |
| ADC with PEG24 Scaffold | Not Specified | Not Specified | Improved efficacy over non-PEGylated ADC, with 4 of 5 mice cured | - |
| Non-binding IgG-MMAE (DAR8) with PEG12 | - | 50 mg/kg | - | 100% survival, well-tolerated with minimal weight loss[3] |
| Non-binding IgG-MMAE (DAR8) with PEG8 | - | 50 mg/kg | - | 100% survival, well-tolerated with minimal weight loss[3] |
| Non-binding IgG-MMAE (DAR8) with | - | 50 mg/kg | - | Lower survival rates, not well-tolerated[3] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive NCI-N87 or SK-Br-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., this compound ADC and a non-PEGylated control) in cell culture medium. Add the diluted ADCs to the wells containing the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.
-
Animal Model: Use female BALB/c mice or Sprague-Dawley rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to each animal.
-
Blood Sampling: Collect blood samples from the animals at various time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168, and 336 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of ADC: Measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 or Karpas 299) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Grouping and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, non-PEGylated ADC, this compound ADC). Administer the respective treatments intravenously at a specified dose and schedule (e.g., a single dose of 1 mg/kg).
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific period. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for In Vivo Efficacy Study in a Xenograft Model.
Caption: Generalized signaling pathway for ADC mechanism of action.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. books.rsc.org [books.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
Monodisperse vs. Polydisperse PEG Linkers: A Performance Comparison in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Polyethylene (B3416737) glycol (PEG) linkers are integral to modern drug development, enhancing the therapeutic properties of molecules ranging from small drugs to large biologics. The choice between monodisperse and polydisperse PEG linkers can significantly impact a drug's efficacy, safety, and manufacturability. This guide provides an objective comparison of their performance, supported by experimental data, to inform critical decisions in your research and development endeavors.
Executive Summary
Monodisperse PEG linkers, characterized by a precise, uniform molecular weight (Polydispersity Index, PDI = 1), consistently demonstrate superior performance over their polydisperse counterparts (PDI > 1), which consist of a heterogeneous mixture of polymer chain lengths.[1][2] The homogeneity of monodisperse PEGs leads to more predictable pharmacokinetics, reduced non-specific protein interactions, and potentially lower immunogenicity.[1][3][4] While polydisperse PEGs have a historical precedent in many approved drugs, the drive for greater precision and batch-to-batch consistency is shifting focus towards monodisperse alternatives.[4][5]
Data Presentation: Quantitative Performance Comparison
The following tables summarize key performance differences based on available experimental data.
Table 1: Physicochemical and In Vitro Performance
| Parameter | Monodisperse PEG Linkers | Polydisperse PEG Linkers | Key Advantages of Monodisperse |
| Molecular Weight | Single, defined molecular weight (PDI = 1)[1] | Distribution of molecular weights (PDI > 1)[1] | Homogeneity, purity, batch-to-batch consistency[2] |
| Characterization | Simplified and precise[2] | Complex, yields average values[6] | Easier analytical characterization for regulatory approval[5] |
| Protein Adsorption (Gold Nanoparticles) | Significantly lower and constant[1][3] | Higher, with preferential enrichment of lower MW PEGs on the surface[1][3] | Uniform, dense PEG layer is more effective at repelling proteins[1] |
| In Vitro Cytotoxicity (ADCs) | May show slightly reduced potency (higher IC50) in some cases due to steric hindrance | May show slightly higher potency (lower IC50) in some cases | Trade-off for significantly improved in vivo performance |
Table 2: Pharmacokinetic (PK) and In Vivo Performance
| Parameter | Monodisperse PEG Linkers | Polydisperse PEG Linkers | Key Advantages of Monodisperse |
| Circulation Half-Life (t½) | Significantly prolonged (e.g., 21.9-23.6 h for PEGylated gold nanoparticles)[3] | Shorter (e.g., 8.8 h for PEGylated gold nanoparticles)[3] | More predictable and extended circulation[1] |
| Clearance (CL) | Lower[3] | Higher[3] | Reduced renal filtration and uptake by the mononuclear phagocyte system[7] |
| Tumor Accumulation (Nanoparticles) | Enhanced[1][3] | Lower[1][3] | Prolonged circulation leads to greater tumor accumulation[1] |
| In Vivo Efficacy (ADCs) | Improved tumor growth inhibition[5] | Less effective at higher drug-to-antibody ratios (DARs)[5] | Enables higher DARs without compromising PK, leading to better efficacy[2][5] |
| Immunogenicity | Generally lower risk of inducing anti-PEG antibodies[2][4] | Higher potential for immunogenicity due to heterogeneity[4][6] | Reduced risk of accelerated blood clearance (ABC) phenomenon[4] |
| Tolerability (ADCs) | Increased at higher doses[5] | Decreased at higher doses[5] | Improved safety profile[2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: Characterization of PEG Linker Polydispersity using MALDI-TOF Mass Spectrometry
This protocol outlines a general procedure for determining the molecular weight distribution of PEG linkers.
Materials:
-
PEG linker sample (monodisperse or polydisperse)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))[8]
-
Cationizing agent (e.g., sodium trifluoroacetate (B77799) (NaTFA))[8]
-
Solvent for sample and matrix preparation (e.g., ethanol (B145695), water, acetonitrile)[8][9]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Target Spotting:
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion, linear or reflectron mode over a mass range appropriate for the expected molecular weight of the PEG.[10]
-
The instrument laser is fired at the sample spot, causing desorption and ionization of the PEG molecules.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length, complexed with the cation (e.g., Na+).
-
For monodisperse PEGs, a single major peak will be observed.
-
For polydisperse PEGs, a distribution of peaks will be observed, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated.
-
Protocol 2: Analysis of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is used to separate PEGylated proteins from unreacted protein and free PEG, and to analyze the formation of aggregates.[12][13]
Materials:
-
PEGylated protein sample
-
SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel)[13][14]
-
Mobile phase (e.g., phosphate-buffered saline (PBS) or other aqueous buffers, sometimes with organic modifiers like ethanol or acetonitrile (B52724) to reduce non-specific interactions)[12][15]
Procedure:
-
System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[14]
-
-
Sample Injection:
-
Inject a defined volume of the PEGylated protein sample onto the column.[14]
-
-
Chromatographic Separation:
-
The separation is based on the hydrodynamic volume of the molecules. Larger molecules (e.g., aggregates, highly PEGylated proteins) will elute first, followed by the desired PEGylated protein, the unmodified protein, and finally the free PEG linker.[5]
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm for protein detection. An evaporative light scattering detector (ELSD) can be used in series for better detection of the PEG component.[12]
-
-
Data Analysis:
-
The retention times and peak areas of the different species are used to determine the purity of the PEGylated protein, the degree of PEGylation, and the percentage of aggregates.[13]
-
Mandatory Visualizations
Logical Workflow for ADC Development with PEG Linkers
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using PEG linkers.
Comparative Signaling Pathway: Impact of PEG Dispersity on In Vivo Fate
References
- 1. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bath.ac.uk [bath.ac.uk]
- 9. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of m-PEG12-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of m-PEG12-OH, a methoxy-terminated polyethylene (B3416737) glycol commonly utilized in bioconjugation, drug delivery, and nanoparticle formulation. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard and Safety Information
While polyethylene glycols (PEGs) are generally considered to have low toxicity and are biodegradable, it is imperative to handle all laboratory chemicals with caution. Specific hazard information for this compound indicates potential for irritation. A related compound, Hydroxy-PEG12-acid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal for all PEG derivatives.[1]
Key Hazard Data for this compound:
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation | P264 : Wash hands thoroughly after handling.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of water.P362 : Take off contaminated clothing and wash it before reuse. |
| H319 | Causes serious eye irritation | P280 : Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: ChemScene[2]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Safety Goggles: To protect against splashes and eye irritation.
-
Nitrile Gloves: To prevent skin contact and irritation.
-
Laboratory Coat: To protect clothing and skin from contamination.
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound and contaminated materials.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
This includes unused product, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, absorbent pads).
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use a chemically compatible container with a secure, leak-proof lid. The original product container can be used if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "Methoxy-PEG12-Hydroxyl".
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water or as recommended by your institution's safety protocols) and dispose of the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water).
-
The first rinsate must be collected and disposed of as hazardous waste in the designated container.
-
Subsequent rinses may be disposed of down the drain with copious amounts of water, pending approval from your local EHS office.
-
After rinsing and air-drying, deface the original label on the container before disposal as non-hazardous solid waste or recycling, in accordance with institutional policies.
-
-
Final Disposal:
-
Never dispose of this compound directly down the drain or in the regular trash. [3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste container.[1][4]
-
Ensure all required waste manifests and documentation are completed accurately.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal policies and procedures. Local, state, and federal regulations may vary and must be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
